molecular formula C9H18O2 B12404935 Nonanoic acid-d2

Nonanoic acid-d2

Cat. No.: B12404935
M. Wt: 160.25 g/mol
InChI Key: FBUKVWPVBMHYJY-MGVXTIMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonanoic acid-d2 is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-dideuteriononanoic acid

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i8D2

InChI Key

FBUKVWPVBMHYJY-MGVXTIMCSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Deuterated Nonanoic Acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated nonanoic acid, a stable isotope-labeled form of the nine-carbon saturated fatty acid, has emerged as a valuable tool in various scientific disciplines. Its unique properties make it particularly useful in quantitative analytical techniques and metabolic research. This technical guide provides an in-depth overview of the primary applications of deuterated nonanoic acid, complete with experimental methodologies, data presentation, and workflow visualizations to facilitate its integration into research protocols.

Core Applications in Research

Nonanoic acid-d2 and its more heavily deuterated analogues (e.g., nonanoic acid-d17) are predominantly utilized in two key areas of research:

  • Internal Standard in Quantitative Mass Spectrometry: Deuterated nonanoic acid serves as an ideal internal standard for the accurate quantification of endogenous nonanoic acid and other fatty acids in complex biological matrices.[1][2] Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, as well as for variations in instrument response, thereby ensuring high accuracy and precision in quantitative workflows.

  • Tracer in Metabolic Studies: As a stable isotope-labeled tracer, deuterated nonanoic acid is employed to investigate the metabolic fate of medium-chain fatty acids in vivo and in vitro.[1] Researchers can introduce the labeled compound into a biological system and track its incorporation into various metabolic pathways, such as elongation, desaturation, and beta-oxidation. This provides valuable insights into fatty acid metabolism, energy expenditure, and the pathophysiology of metabolic diseases.

Quantitative Analysis Using Deuterated Nonanoic Acid as an Internal Standard

The use of deuterated internal standards is a cornerstone of robust quantitative analysis by mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Fatty Acid Quantification

The general workflow for quantifying fatty acids in a biological sample using deuterated nonanoic acid as an internal standard involves several key steps, from sample preparation to data analysis.

sample Biological Sample (e.g., plasma, tissue homogenate) add_is Addition of This compound (Internal Standard) sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) add_is->extraction derivatization Derivatization (e.g., to FAMEs or PFB esters) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General workflow for fatty acid quantification.
Detailed Experimental Protocol: Fatty Acid Analysis by GC-MS

This protocol provides a representative method for the quantification of free fatty acids in a biological matrix using this compound as an internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Vortex briefly to mix.

2. Lipid Extraction (Liquid-Liquid Extraction):

  • Add 500 µL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 200 µL of 2% (v/v) sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 500 µL of hexane and 100 µL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen and reconstitute in 50 µL of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

5. Data Processing and Quantification:

  • Monitor characteristic ions for nonanoic acid FAME and this compound FAME.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of endogenous nonanoic acid using a calibration curve prepared with known concentrations of non-deuterated nonanoic acid and a fixed concentration of this compound.

Quantitative Data Summary
ParameterValue
Internal Standard This compound
Concentration of IS 10 µg/mL
Sample Volume 100 µL
Extraction Solvent Chloroform:Methanol (2:1)
Derivatization Reagent 2% H₂SO₄ in Methanol
GC Column DB-23 (30 m x 0.25 mm)
MS Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM)

Metabolic Tracing with Deuterated Nonanoic Acid

Stable isotope tracers like deuterated nonanoic acid are invaluable for elucidating the dynamics of metabolic pathways without the need for radioactive materials.

Logical Workflow for a Metabolic Tracer Study

The design of a metabolic tracer study follows a logical progression from the introduction of the labeled substrate to the analysis of its metabolic products.

admin Administration of Deuterated Nonanoic Acid (e.g., oral gavage, infusion) timepoint Time-course Sample Collection (e.g., blood, tissue) admin->timepoint extraction Metabolite Extraction timepoint->extraction analysis Isotope Ratio Mass Spectrometry Analysis (e.g., LC-MS, GC-MS) extraction->analysis flux_analysis Metabolic Flux Analysis analysis->flux_analysis

Caption: Workflow for a metabolic tracer study.
Detailed Experimental Protocol: In Vivo Metabolic Fate of Nonanoic Acid

This protocol outlines a general approach for tracing the metabolic fate of nonanoic acid in a rodent model.

1. Animal Model and Tracer Administration:

  • Use adult male C57BL/6 mice, fasted overnight.

  • Administer a single oral gavage of this compound (e.g., 50 mg/kg body weight) dissolved in a suitable vehicle like corn oil.

2. Time-Course Sample Collection:

  • Collect blood samples via tail vein at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes) post-administration.

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).

3. Metabolite Extraction:

  • For plasma, perform a lipid extraction as described in the quantitative analysis protocol.

  • For tissues, homogenize the tissue in a suitable buffer and then perform a lipid extraction.

4. LC-MS/MS Analysis for Isotope Enrichment:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate fatty acids.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the parent and fragment ions of both deuterated and non-deuterated fatty acids.

5. Data Analysis:

  • Calculate the isotopic enrichment of nonanoic acid and its potential metabolic products (e.g., elongated fatty acids) in plasma and tissues over time.

  • This data can be used to model the kinetics of nonanoic acid absorption, distribution, and metabolism.

Data Presentation for Metabolic Tracer Study
Time Point (minutes)Plasma this compound (µM)Liver Palmitic Acid-d2 (nmol/g)
000
3015.2 ± 2.15.8 ± 0.9
6025.6 ± 3.512.3 ± 1.8
12018.4 ± 2.918.9 ± 2.5
2408.1 ± 1.515.4 ± 2.1
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Metabolic Relationships

While nonanoic acid itself is not a classical signaling molecule, its metabolism is intricately linked to major cellular energy pathways. The conversion of nonanoic acid to its acyl-CoA derivative allows it to enter the mitochondrial beta-oxidation spiral, producing acetyl-CoA that can then fuel the TCA cycle for ATP production.

cluster_cytosol Cytosol cluster_mitochondria Mitochondria NA Nonanoic Acid NA_CoA Nonanoyl-CoA NA->NA_CoA Acyl-CoA Synthetase beta_ox Beta-Oxidation NA_CoA->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP tca->atp

Caption: Metabolic fate of nonanoic acid via beta-oxidation.

References

A Technical Guide to Deuterated Nonanoic Acid for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison and analysis of Nonanoic acid-d2, also known as Pelargonic acid-d2. It clarifies the chemical identity of these isotopically labeled compounds, details their physicochemical properties, and outlines their primary application as internal standards in quantitative mass spectrometry. This document serves as a practical resource, offering detailed experimental protocols and illustrating the biochemical context and analytical workflows involved.

Introduction: Clarifying the Nomenclature

Nonanoic acid and Pelargonic acid are trivial names for the same chemical entity: a saturated fatty acid containing a nine-carbon chain. The International Union of Pure and Applied Chemistry (IUPAC) name is Nonanoic acid. Therefore, "this compound" and "Pelargonic acid-d2" refer to the identical molecule that has been isotopically labeled with two deuterium (²H or D) atoms.

The designation "-d2" typically signifies that two hydrogen atoms at the alpha-carbon position (C2) have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to its endogenous counterpart but mass-shifted, making it an ideal internal standard for stable isotope dilution analysis by mass spectrometry.

Physicochemical Properties

Deuterated nonanoic acid is commercially available in various isotopic purities and labeling schemes. The most common form is d2-labeled at the C2 position, though more heavily labeled variants like d17 are also utilized. The key properties are summarized below for comparison.

Table 1: Comparison of Nonanoic Acid and its Deuterated Isotopologues

PropertyNonanoic Acid (Unlabeled)This compound (2,2-dideuterio)Nonanoic acid-d17 (perdeuterated)
Synonyms Pelargonic acid, C9:0Pelargonic acid-d2Pelargonic acid-d17
Molecular Formula C₉H₁₈O₂C₉H₁₆D₂O₂C₉HD₁₇O₂
Molecular Weight ( g/mol ) 158.24160.25175.34
Monoisotopic Mass (Da) 158.1307160.1432175.2372
CAS Number 112-05-062689-94-5130348-94-6
Typical Chemical Purity >96%[1]>98%[2]>98%[3]
Typical Isotopic Purity N/A≥98% Deuterium Incorporation≥98% Deuterium Incorporation
Physical Form Oily Liquid[4]Oily LiquidOily Liquid
Boiling Point (°C) 268-269[1]Not ReportedNot Reported
Melting Point (°C) 9[1]Not ReportedNot Reported
Solubility Insoluble in water; soluble in organic solvents[4]Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Application: Internal Standard for Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous nonanoic acid in complex biological matrices such as plasma, serum, tissues, and feces.[2] The stable isotope dilution (SID) method is the gold standard for quantitative mass spectrometry because the IS co-elutes with the analyte and experiences similar extraction inefficiencies and ionization suppression/enhancement effects in the mass spectrometer source.[5] This allows for highly precise and accurate correction of the analyte signal.

Experimental Workflow

The general workflow for using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. A known concentration of the deuterated standard is spiked into the biological sample and calibration standards at the beginning of the sample preparation process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Deriv Derivatization (Optional, for sensitivity) Extract->Deriv LC UPLC/HPLC Separation (e.g., C18 column) Deriv->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS ESI Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify Concentration Curve->Quant G NonanoicAcid Nonanoic Acid (C9) NonanoylCoA Nonanoyl-CoA (C9) NonanoicAcid->NonanoylCoA Acyl-CoA Synthetase Cycle1 β-Oxidation Cycle 1 NonanoylCoA->Cycle1 HeptanoylCoA Heptanoyl-CoA (C7) Cycle1->HeptanoylCoA AcetylCoA Acetyl-CoA (x3) Cycle1->AcetylCoA To Krebs Cycle Cycle2 β-Oxidation Cycle 2 HeptanoylCoA->Cycle2 ValerylCoA Valeryl-CoA (C5) Cycle2->ValerylCoA Cycle2->AcetylCoA To Krebs Cycle Cycle3 β-Oxidation Cycle 3 ValerylCoA->Cycle3 PropionylCoA Propionyl-CoA (C3) Cycle3->PropionylCoA Cycle3->AcetylCoA To Krebs Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Krebs Krebs Cycle SuccinylCoA->Krebs AcetylCoA->Krebs

References

Synthesis and Isotopic Purity of Nonanoic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Nonanoic acid-d2 (2,2-dideuterononanoic acid). This deuterated analog of nonanoic acid serves as a valuable internal standard for mass spectrometry-based quantification and as a tracer in metabolic research. The methodologies detailed herein focus on a robust and accessible synthetic route, ensuring high isotopic enrichment.

Synthetic Approach: The Malonic Ester Synthesis Route

The most common and efficient method for the preparation of α,α-dideuterated carboxylic acids, such as this compound, is the malonic ester synthesis. This classical approach offers high yields and excellent control over the position of deuterium incorporation. The overall synthetic workflow involves three key steps:

  • Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide, to form a stable enolate. This nucleophilic enolate is then reacted with a heptyl halide (e.g., 1-bromoheptane) to introduce the seven-carbon side chain, yielding diethyl heptylmalonate.

  • Deuterium Exchange and Saponification: The α-proton of diethyl heptylmalonate is acidic and can be readily exchanged for deuterium by treatment with a deuterium source, such as deuterium oxide (D₂O), under basic conditions. Subsequent saponification of the diester with a base (e.g., potassium hydroxide) in D₂O yields the corresponding deuterated dicarboxylic acid salt.

  • Decarboxylation: Acidification followed by heating of the deuterated heptylmalonic acid induces decarboxylation, resulting in the formation of this compound with deuterium atoms specifically at the C-2 position.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deuteration & Saponification cluster_2 Step 3: Decarboxylation Diethyl Malonate Diethyl Malonate Diethyl Heptylmalonate Diethyl Heptylmalonate Diethyl Malonate->Diethyl Heptylmalonate 1. NaOEt 2. Heptyl-X Heptyl Halide Heptyl Halide Heptyl Halide->Diethyl Heptylmalonate Deuterated Heptylmalonic Acid Salt Deuterated Heptylmalonic Acid Salt Diethyl Heptylmalonate->Deuterated Heptylmalonic Acid Salt Heat D2O_KOD D₂O, KOD D2O_KOD->Deuterated Heptylmalonic Acid Salt This compound This compound Deuterated Heptylmalonic Acid Salt->this compound Decarboxylation Acid_Heat H₃O⁺, Heat Acid_Heat->this compound

Figure 1: Synthetic workflow for this compound via malonic ester synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of Diethyl Heptylmalonate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Enolate Formation: Diethyl malonate (1.00 eq) is added dropwise to the stirred solution of sodium ethoxide at room temperature. The reaction mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: 1-Bromoheptane (1.00 eq) is added dropwise to the reaction mixture, and the solution is refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude diethyl heptylmalonate is purified by vacuum distillation to yield a colorless oil.

Synthesis of this compound
  • Deuterium Exchange and Saponification: Diethyl heptylmalonate (1.00 eq) is added to a solution of potassium hydroxide (2.2 eq) in deuterium oxide (D₂O). The mixture is heated to reflux for 12-18 hours to facilitate both saponification and H/D exchange at the α-position.

  • Acidification: The reaction mixture is cooled in an ice bath and carefully acidified to pH 1-2 with a deuterated acid (e.g., DCl in D₂O or D₂SO₄ in D₂O) to precipitate the deuterated heptylmalonic acid.

  • Decarboxylation: The acidified mixture is heated to 120-140 °C. Carbon dioxide evolution will be observed. The heating is continued until gas evolution ceases (typically 2-4 hours).

  • Extraction: The reaction mixture is cooled to room temperature and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is crucial for its application as an internal standard. This is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation
ParameterMethodResult
Isotopic Enrichment (d2) GC-MS> 98%
Isotopic Distribution (d0) GC-MS< 1%
Isotopic Distribution (d1) GC-MS< 1%
Chemical Purity GC-FID / ¹H NMR> 99%
Deuterium Incorporation ¹H NMRConfirmed by disappearance of α-proton signal

Note: The values presented in the table are typical for this synthetic method and should be confirmed for each batch.

Analytical Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: For GC-MS analysis, the carboxylic acid group of this compound is derivatized to a more volatile ester, typically a methyl ester or a pentafluorobenzyl (PFB) ester.

    • Methyl Esterification: Treat the sample with an excess of diazomethane in diethyl ether or with 2% (v/v) sulfuric acid in methanol at 60°C for 1 hour.

    • PFB Esterification: React the sample with pentafluorobenzyl bromide in the presence of a base like diisopropylethylamine in acetonitrile.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor the molecular ions and characteristic fragments of the d0, d1, and d2 species.

  • Data Analysis: The isotopic purity is determined by calculating the relative abundance of the molecular ions corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) Nonanoic acid derivatives.

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (e.g., Methylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection (SIM/Scan) Mass_Analysis->Detection Data_Analysis Data Analysis (Isotopic Distribution) Detection->Data_Analysis

Figure 2: Workflow for isotopic purity analysis by GC-MS.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the triplet signal corresponding to the α-protons (at approximately 2.35 ppm for the unlabeled acid) confirms successful deuterium incorporation.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal at the α-position, providing further confirmation of successful labeling.

  • ¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the α-carbon due to coupling with the two deuterium atoms.

Conclusion

The malonic ester synthesis provides a reliable and straightforward route to this compound with high isotopic purity. Careful execution of the experimental protocols and rigorous analysis by GC-MS and NMR are essential to ensure the quality of the final product for its intended applications in research and development. This guide offers a comprehensive framework for the synthesis and characterization of this important deuterated fatty acid.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nonanoic Acid-d2 as a Stable Isotope-Labeled Standard

This guide provides a comprehensive overview of this compound, a deuterium-labeled stable isotope, and its application as an internal standard in quantitative analytical studies. We will delve into its properties, the principles of its use in isotope dilution mass spectrometry, detailed experimental protocols, and its relevance in biological contexts.

Introduction to Nonanoic Acid and Stable Isotope Labeling

Nonanoic acid, also known as pelargonic acid, is a naturally occurring nine-carbon saturated fatty acid found in various plants and animal fats.[1][2] It serves several biological roles, acting as a plant metabolite, an energy source, and a component of cellular membranes.[3][4] In industrial applications, it is used as an herbicide, a flavoring agent, and in the manufacturing of plasticizers and lacquers.[2][3][5]

Stable Isotope Labeling (SIL) is a powerful technique used to trace the metabolic fate of molecules and to provide a gold standard for quantitative analysis. In this method, one or more atoms in a molecule are replaced with their heavier, non-radioactive stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H or D). These isotopically labeled compounds are chemically identical to their native counterparts but are distinguishable by their higher mass.

This compound is the deuterium-labeled form of nonanoic acid, specifically designed for use as an internal standard in quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6] Its use significantly improves the accuracy and precision of measurements by correcting for sample loss during preparation and for variations in instrument response.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of unlabeled nonanoic acid, with the primary difference being a slightly higher molecular weight due to the two deuterium atoms.

PropertyValueReferences
Synonyms Pelargonic acid-d2, n-Nonoic acid-d2[1][6][7]
Molecular Formula C₉H₁₆D₂O₂[1]
Molecular Weight 160.26 (approx.)[7] (calculated)
CAS Number Not specified, varies by position of deuterium
Appearance Colorless to pale yellow liquid[2]
Melting Point ~11-12.24 °C[2][4]
Boiling Point ~254 °C[2]
Solubility Soluble in most organic solvents; sparingly soluble in water.[3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification of analytes in a sample. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the earliest stage of preparation.

The unlabeled (endogenous) analyte and the labeled internal standard behave almost identically during extraction, derivatization, and chromatographic separation. However, they are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous analyte can be calculated with high precision, as this ratio is unaffected by sample loss or analytical variability.[8][9][10]

cluster_sample Sample Matrix Analyte Endogenous Analyte (Nonanoic Acid) Mix Spiked Sample Analyte->Mix IS Known Amount of Internal Standard (this compound) IS->Mix Prep Sample Preparation (Extraction, Derivatization) Mix->Prep Homogenization Analysis LC-MS or GC-MS Analysis Prep->Analysis Data Data Acquisition (Peak Area Ratio) Analysis->Data m/z Detection Quant Quantification Data->Quant Calibration Curve

General workflow for Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of fatty acids using this compound as an internal standard.

General Protocol for Fatty Acid Quantification in Biological Samples

This protocol outlines a typical workflow for extracting and analyzing total fatty acids from cultured cells or tissues.

Materials and Reagents:

  • This compound internal standard solution (concentration accurately known)

  • Solvents: Toluene, Methanol, Chloroform, Hexane (HPLC or GC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Pentafluorobenzyl bromide (PFBBr) for derivatization (for GC-MS), Acetyl chloride for FAMEs preparation

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Collection: Harvest cells by scraping them into PBS and centrifuge to form a pellet. For tissue samples, homogenize a known weight of the tissue.[11]

  • Internal Standard Spiking: To the cell pellet or tissue homogenate, add a precise volume of the this compound internal standard solution. The amount should be comparable to the expected amount of endogenous nonanoic acid.

  • Lipid Extraction and Hydrolysis:

    • Add a chloroform/methanol mixture (e.g., 2:1 v/v) to the sample to extract total lipids.

    • To quantify total fatty acids (both free and esterified), perform hydrolysis by adding methanolic NaOH or HCl and heating the sample. This cleaves fatty acids from complex lipids like triglycerides and phospholipids.[8]

  • Derivatization (for GC-MS analysis):

    • To increase volatility and improve chromatographic properties, convert the free fatty acids into derivatives.

    • Method A: Fatty Acid Methyl Esters (FAMEs): Add a solution of acetyl chloride in methanol and heat.[12]

    • Method B: Pentafluorobenzyl (PFB) Esters: For high sensitivity using negative chemical ionization (NCI), derivatize with PFBBr.[8]

  • Extraction of Derivatives: After derivatization, add water and a nonpolar solvent like hexane. Vortex and centrifuge to separate the layers. Collect the upper organic layer containing the fatty acid derivatives.

  • Instrumental Analysis (GC-MS or LC-MS/MS):

    • Evaporate the solvent from the extracted derivatives and reconstitute the sample in a suitable solvent for injection.

    • Analyze the sample using a GC-MS or LC-MS/MS system. The instrument method should be optimized to separate the fatty acids of interest and set to monitor the specific m/z ions for both the endogenous analyte and the this compound standard.[8][10]

  • Quantification:

    • Integrate the peak areas for the endogenous nonanoic acid and the this compound internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of the endogenous analyte using a calibration curve prepared with known concentrations of unlabeled nonanoic acid and a fixed concentration of the internal standard.[8]

Sample Biological Sample (Cells, Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extract Hydrolyze Hydrolysis (to release bound FAs) Extract->Hydrolyze Deriv Derivatization (e.g., to FAMEs or PFB esters) Hydrolyze->Deriv Analyze GC-MS or LC-MS/MS Analysis Deriv->Analyze Quant Quantification (based on peak area ratio) Analyze->Quant

Experimental workflow for fatty acid quantification.
Quantitative Data for Mass Spectrometry

For accurate analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions corresponding to the analyte and the internal standard. The table below provides example m/z values for nonanoic acid derivatives.

CompoundDerivativeIonization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
Nonanoic Acid PFB EsterGC-NCI-MS157 ([M-PFB]⁻)N/ACorresponds to the carboxylate anion.[8]
This compound PFB EsterGC-NCI-MS159 ([M-PFB]⁻)N/AMass shift of +2 Da due to deuterium.
Nonanoic Acid FAMEGC-EI-MS172 ([M]⁺)74, 87, 143Characteristic fragments of FAMEs.
This compound FAMEGC-EI-MS174 ([M]⁺)74, 87, 145Fragment containing the deuterated carbons will show a mass shift.

Note: Exact m/z values for fragments may vary based on the position of the deuterium labels.

Biological Role and Relevance of Fatty Acids

While this compound's primary role in research is as an analytical standard, understanding the biological context of fatty acids is crucial for interpreting quantitative data. Fatty acids are central players in cellular metabolism, serving as energy sources, signaling molecules, and integral components of cell membranes.

Diet Dietary Lipids FA Fatty Acid Pool (e.g., Nonanoic Acid) Diet->FA DeNovo De Novo Synthesis (from Glucose, Amino Acids) DeNovo->FA Energy Energy Production (β-oxidation) FA->Energy Membrane Membrane Lipids (Phospholipids, Sphingolipids) FA->Membrane Signaling Signaling Molecules FA->Signaling Storage Energy Storage (Triglycerides) FA->Storage

Central role of fatty acids in cellular metabolism.

Accurate quantification of specific fatty acids using stable isotope standards like this compound is essential for studying metabolic disorders, cancer metabolism, and the effects of novel therapeutics on lipid pathways.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of nonanoic acid and other medium-chain fatty acids. Its application in isotope dilution mass spectrometry provides a robust methodology that overcomes the challenges of sample loss and analytical variability inherent in complex biological matrices. By following validated protocols, scientists in academic research and drug development can achieve reliable data to advance our understanding of lipid metabolism in health and disease.

References

The Unseen Isotope: A Technical Guide to the Natural Occurrence of Deuterated Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a naturally occurring compound found in various plants, most notably in the oil of Pelargonium (geranium) species. While the chemical properties of nonanoic acid are well-documented, the presence and distribution of its deuterated isotopologues at natural abundance are less explored. This technical guide provides a comprehensive overview of the principles governing the natural occurrence of deuterated nonanoic acid, methodologies for its analysis, and the biosynthetic pathways that lead to deuterium incorporation. Understanding the natural isotopic distribution of fatty acids is crucial for various fields, including metabolism research, authentication of natural products, and the development of deuterated drugs where knowledge of baseline isotopic abundance is critical.

Quantitative Data on Natural Deuterium Abundance

Direct quantification of the natural abundance of deuterated nonanoic acid has not been extensively reported. However, studies on analogous compounds, such as the branched-chain medium-length fatty acid methyl 8-methylnonanoate, provide valuable insights into the expected site-specific deuterium distribution. The following table summarizes the (²H/¹H)i ratio for methyl 8-methylnonanoate, which serves as a proxy for the expected values in nonanoic acid due to their similar chain length and biosynthetic origins[1][2]. The ratios are expressed in parts per million (ppm).

Position of Hydrogen Atom(²H/¹H) Ratio (ppm) in Methyl 8-methylnonanoate
C2-H124
C3-H148
C4-H114
C5-H141
C6-H118
C7-H134
C8-H124
C9-H (methyl)98

Data extrapolated from a study on methyl 8-methylnonanoate, an analogue of nonanoic acid[1][2].

Biosynthesis and Deuterium Incorporation

The natural incorporation of deuterium into nonanoic acid occurs during its biosynthesis. Fatty acid synthesis is a fundamental metabolic process that creates fatty acids from acetyl-CoA and NADPH[3]. Deuterium from body water can be incorporated into the growing fatty acid chain at several steps. The primary sources of deuterium are deuterated water (HDO) and the NADPH coenzyme, which can exchange protons with water.

The following diagram illustrates the key stages of fatty acid synthesis and the potential points of deuterium incorporation.

fatty_acid_biosynthesis cluster_cytosol Cytosol cluster_deuterium Deuterium Source acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase acetyl_coa->acc HCO₃⁻, ATP fas Fatty Acid Synthase (FAS) acetyl_coa->fas Primer malonyl_coa Malonyl-CoA malonyl_coa->fas acc->malonyl_coa growing_chain Growing Acyl Chain fas->growing_chain Elongation Cycles nonanoic_acid Nonanoic Acid (C9:0) growing_chain->nonanoic_acid Termination nadph NADPH nadph->fas + H⁺ (or D⁺) h2o H₂O / HDO h2o->nadph Exchange hdo_source Deuterated Water (HDO) Natural Abundance hdo_source->h2o

Fatty acid biosynthesis and deuterium incorporation.

Experimental Protocols

The analysis of naturally occurring deuterated nonanoic acid requires a multi-step process involving extraction from the natural source, purification, and subsequent analysis by specialized techniques capable of detecting isotopic variations.

Extraction of Nonanoic Acid from Plant Material (e.g., Pelargonium leaves)

This protocol is a general guideline for the extraction of essential oils containing fatty acids.

Methodology: Steam Distillation

  • Sample Preparation: Fresh or dried leaves of Pelargonium are macerated to increase the surface area for efficient extraction.

  • Apparatus Setup: A steam distillation apparatus is assembled. The plant material is placed in the distillation flask with water.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils, including esters of nonanoic acid.

  • Condensation: The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies.

  • Separation: The collected distillate, a mixture of water and essential oil, is transferred to a separatory funnel. Due to their immiscibility, the essential oil layer is separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Saponification and Esterification (Optional but Recommended for Analysis): To analyze the free fatty acid, the extracted oil is saponified using an alkali (e.g., KOH) to hydrolyze the esters. The resulting fatty acid salts are then acidified to yield free nonanoic acid. For GC-MS and NMR analysis, it is often advantageous to convert the fatty acid to its methyl ester (nonanoate) using a reagent like BF₃-methanol.

Analysis of Deuterium Abundance

a) Quantitative ²H-NMR Spectroscopy

Quantitative ²H-Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the site-specific natural abundance of deuterium[1][4][5][6][7].

Methodology:

  • Sample Preparation: A highly concentrated solution of the purified nonanoic acid or its methyl ester is prepared in a deuterated solvent with a low residual proton signal.

  • Internal Standard: A certified reference material with a known ²H content is added for quantification.

  • NMR Acquisition: The ²H-NMR spectrum is acquired on a high-field NMR spectrometer equipped with a deuterium probe. A sufficient number of scans are accumulated to achieve a high signal-to-noise ratio, which can be time-consuming due to the low natural abundance of deuterium.

  • Data Processing and Analysis: The signals in the ²H-NMR spectrum corresponding to different positions in the nonanoic acid molecule are integrated. The site-specific isotopic ratio ((²H/¹H)i) is calculated by comparing the integral of each signal to that of the internal standard.

b) Isotope Ratio Mass Spectrometry (IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique for determining the bulk and compound-specific isotopic composition of organic compounds.

Methodology:

  • Derivatization: Nonanoic acid is typically converted to its methyl ester (FAME) to improve its volatility and chromatographic properties.

  • Gas Chromatography (GC): The FAME sample is injected into a gas chromatograph, where it is separated from other components.

  • Combustion: The eluted compound is passed through a combustion furnace, where it is converted to CO₂, H₂O, and N₂.

  • Reduction and Water Trap: The combustion products are then passed through a reduction furnace to convert NOx to N₂ and to reduce H₂O to H₂ gas. The water is subsequently removed.

  • Isotope Ratio Mass Spectrometry (IRMS): The H₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of deuterium (²H) to protium (¹H) and expresses it as a delta value (δ²H) relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the investigation of naturally occurring deuterated nonanoic acid.

experimental_workflow cluster_extraction Extraction and Preparation cluster_analysis Isotopic Analysis plant_material Plant Material (e.g., Pelargonium leaves) extraction Steam Distillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil saponification Saponification & Acidification essential_oil->saponification free_acid Free Nonanoic Acid saponification->free_acid esterification Esterification (optional) free_acid->esterification nmr_analysis Quantitative ²H-NMR Spectroscopy free_acid->nmr_analysis methyl_ester Nonanoic Acid Methyl Ester esterification->methyl_ester methyl_ester->nmr_analysis ms_analysis GC-C-IRMS methyl_ester->ms_analysis site_specific_data Site-Specific (²H/¹H) Ratios nmr_analysis->site_specific_data bulk_data Bulk δ²H Value ms_analysis->bulk_data

Workflow for the analysis of deuterated nonanoic acid.

Conclusion

While the direct natural occurrence of deuterated nonanoic acid remains an area requiring more specific investigation, this guide provides a comprehensive framework based on current analytical techniques and knowledge of fatty acid biosynthesis. The provided data on a close analogue, methyl 8-methylnonanoate, offers a valuable reference for the expected natural deuterium abundance in nonanoic acid. The detailed experimental protocols and workflows serve as a practical guide for researchers and professionals in drug development to undertake the analysis of deuterated fatty acids. A deeper understanding of the natural isotopic landscape of molecules like nonanoic acid is essential for advancing metabolic research and ensuring the integrity of isotopically labeled compounds used in pharmaceutical development.

References

The Dual Role of Nonanoic Acid-d2 in Advanced Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolomics, precision and accuracy are paramount. The pursuit of understanding complex biological systems necessitates tools that can offer reliable quantification and dynamic tracking of metabolic pathways. Deuterated nonanoic acid (nonanoic acid-d2), a stable isotope-labeled form of the nine-carbon saturated fatty acid, has emerged as a versatile tool for researchers, serving two critical functions: as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. This technical guide provides an in-depth exploration of these applications, complete with experimental methodologies and data presentation to facilitate its integration into your research.

This compound as an Internal Standard: Ensuring Quantitative Accuracy

In quantitative metabolomics, particularly when analyzing complex biological matrices such as plasma, feces, or tissue homogenates, analytical variability can arise from sample preparation, injection volume, and instrument response.[1] Internal standards are crucial for correcting these variations, and isotopically labeled standards are the gold standard because they co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties, yet are distinguishable by their mass.[1][2] this compound is an ideal internal standard for the quantification of nonanoic acid and other short- to medium-chain fatty acids.

Experimental Protocol: Quantification of Nonanoic Acid in Plasma using GC-MS and this compound Internal Standard

This protocol is adapted from established methods for short-chain fatty acid analysis.[3][4]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound (concentration to be optimized based on expected analyte levels).

  • Add 500 µL of ice-cold ethanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Concentrate the sample by alkaline vacuum centrifugation.

  • For GC-MS analysis, which requires volatile compounds, acidify the sample with succinic acid to protonate the fatty acids.[3][4]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[3][4]

    • Monitor characteristic ions for nonanoic acid and this compound.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of nonanoic acid and a fixed concentration of this compound.

  • Plot the ratio of the peak area of nonanoic acid to the peak area of this compound against the concentration of nonanoic acid.

  • Determine the concentration of nonanoic acid in the biological samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Method Validation

The following tables summarize the expected performance of a GC-MS method for short-chain fatty acid quantification using deuterated internal standards, based on published data.[3][4]

Table 1: Calibration Curve and Performance Data

AnalyteLinearity Range (µM)Limit of Quantification (LOQ) (µM)
Nonanoic Acid0.5 - 500>0.990.5

Table 2: Recovery and Precision

MatrixRecovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Plasma95 - 110< 5< 10
Feces90 - 115< 6< 12
Liver Tissue92 - 108< 5< 11

RSD: Relative Standard Deviation

Workflow for Using this compound as an Internal Standard

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound sample->spike extract Protein Precipitation & Extraction spike->extract concentrate Concentration & Acidification extract->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Workflow for quantification using an internal standard.

This compound as a Metabolic Tracer: Illuminating Fatty Acid Metabolism

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes.[5] By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity.[5] this compound can be used as a tracer to study fatty acid metabolism, including pathways of elongation, desaturation, and beta-oxidation.

Experimental Protocol: Tracing the Metabolism of this compound in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the specific metabolic pathway and cell type.

  • Incubate the cells for a defined period (e.g., 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

  • After the incubation period, rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A UHPLC system for optimal separation of fatty acids and related metabolites.

  • Column: A C18 reversed-phase column suitable for lipidomics.

  • Mass Spectrometer (MS) System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements to distinguish between labeled and unlabeled metabolites.

  • Data Acquisition: Perform full scan MS to identify potential metabolites and targeted MS/MS to confirm their identity and quantify the extent of deuterium incorporation.

4. Data Analysis:

  • Identify metabolites that show an increase in mass corresponding to the incorporation of deuterium atoms.

  • Calculate the isotopic enrichment for each metabolite to determine the relative contribution of this compound to its synthesis.

  • Use metabolic flux analysis software to model the flow of the tracer through the metabolic network and quantify pathway fluxes.

Metabolic Fate of this compound

G cluster_activation Activation cluster_pathways Metabolic Pathways cluster_products Downstream Metabolites NA_d2 This compound NA_CoA_d2 Nonanoyl-CoA-d2 NA_d2->NA_CoA_d2 Elongation Fatty Acid Elongation NA_CoA_d2->Elongation Desaturation Fatty Acid Desaturation NA_CoA_d2->Desaturation BetaOx Beta-Oxidation NA_CoA_d2->BetaOx Longer_FA Longer-chain Fatty Acids (d-labeled) Elongation->Longer_FA Unsat_FA Unsaturated Fatty Acids (d-labeled) Desaturation->Unsat_FA Acetyl_CoA Acetyl-CoA (d-labeled) BetaOx->Acetyl_CoA

Potential metabolic pathways traced by this compound.

Conclusion

This compound is a powerful and versatile tool in the field of metabolomics. Its application as an internal standard provides the necessary rigor for accurate quantification of fatty acids, while its use as a metabolic tracer offers a window into the dynamic processes of cellular metabolism. By leveraging the methodologies outlined in this guide, researchers and drug development professionals can enhance the quality and depth of their metabolomic studies, ultimately leading to a more profound understanding of biological systems in health and disease.

References

A Technical Guide to Nonanoic Acid-d2 for Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of nonanoic acid-d2 (d2-NA) as a stable isotope tracer for investigating fatty acid metabolism. This document outlines the core principles, experimental methodologies, data interpretation, and relevant metabolic pathways, serving as a comprehensive resource for researchers in metabolic disease, oncology, and drug development.

Introduction: The Role of Nonanoic Acid in Metabolism

Nonanoic acid (NA), also known as pelargonic acid, is a nine-carbon saturated fatty acid (C9:0). As a medium-chain fatty acid (MCFA), it serves as an energy source and a metabolic intermediate.[1][2] Unlike even-chain fatty acids, the mitochondrial β-oxidation of nonanoic acid yields not only acetyl-CoA but also a terminal propionyl-CoA molecule.[1] This makes it a valuable tool for probing specific aspects of fatty acid catabolism and anaplerosis.

Stable isotope-labeled compounds, such as this compound, are powerful tools for tracing the metabolic fate of molecules in complex biological systems.[3] By replacing two hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from its endogenous, unlabeled counterparts by mass spectrometry.[3][4] This enables the quantitative analysis of metabolic fluxes, pathway activities, and the contribution of specific substrates to various metabolic pools.[5][6]

Applications of this compound:

  • Metabolic Flux Analysis: Quantifying the rate of β-oxidation and its contribution to the TCA cycle.

  • Mitochondrial Function Studies: Assessing the efficacy of mitochondrial fatty acid oxidation, particularly in inherited metabolic disorders.[7][8]

  • Internal Standard: Serving as a robust internal standard for the accurate quantification of unlabeled nonanoic acid and other fatty acids in biological samples.[3]

Metabolic Pathway of Nonanoic Acid

Nonanoic acid is metabolized primarily through the mitochondrial fatty acid β-oxidation spiral. The process involves sequential enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.

Key Steps in Nonanoic Acid β-Oxidation:

  • Activation: Nonanoic acid is activated to nonanoyl-CoA in the cytoplasm.

  • Mitochondrial Transport: As an MCFA, nonanoyl-CoA can cross the mitochondrial membranes, often independently of the carnitine shuttle system required for long-chain fatty acids.

  • β-Oxidation Cycles: Nonanoyl-CoA undergoes three full cycles of β-oxidation, each producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[9]

  • Final Thiolysis: The final cycle cleaves the remaining three-carbon unit, propionyl-CoA, along with a fourth molecule of acetyl-CoA.[1]

  • Metabolic Fates:

    • Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle to generate ATP or is used for biosynthesis.[10]

    • Propionyl-CoA: Is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an anaplerotic substrate that replenishes TCA cycle intermediates.

The dual outputs of acetyl-CoA and propionyl-CoA make nonanoic acid an interesting substrate for studying both energy production and the replenishment of the TCA cycle.

Nonanoic_Acid_Metabolism cluster_Mitochondrion Mitochondrial Matrix NA_CoA Nonanoyl-CoA (C9-d2) C7_CoA Heptanoyl-CoA (C7-d2) NA_CoA->C7_CoA Cycle 1 ACoA1 Acetyl-CoA (d2) NA_CoA->ACoA1 C5_CoA Pentanoyl-CoA (C5-d2) C7_CoA->C5_CoA Cycle 2 ACoA2 Acetyl-CoA (d2) C7_CoA->ACoA2 C3_CoA Propionyl-CoA C5_CoA->C3_CoA Cycle 3 ACoA3 Acetyl-CoA (d2) C5_CoA->ACoA3 ACoA4 Acetyl-CoA C5_CoA->ACoA4 Cycle 3 SuccinylCoA Succinyl-CoA C3_CoA->SuccinylCoA Carboxylation & Isomerization TCA TCA Cycle ACoA1->TCA ACoA2->TCA ACoA3->TCA ACoA4->TCA SuccinylCoA->TCA NA This compound (in Cytosol) NA->NA_CoA Activation

Caption: Mitochondrial β-oxidation pathway of this compound.

Experimental Design and Protocols

The successful use of this compound as a tracer requires careful experimental design, sample preparation, and analysis. Below are detailed protocols for both in vivo and in vitro studies.

In Vivo Tracer Studies

In vivo studies typically involve administering d2-NA to an animal model and tracking its incorporation into various tissues and metabolic pools over time.

In_Vivo_Workflow In Vivo Experimental Workflow for d2-NA Tracing cluster_prep Preparation cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis A 1. Acclimatization Animal models are housed in controlled environment (1-2 weeks). B 2. Baseline Sampling Collect pre-infusion blood and breath samples. A->B C 3. Tracer Infusion d2-NA is administered via oral gavage, intraperitoneal injection, or intravenous infusion. B->C D 4. Time-Course Sampling Collect blood, breath, and urine at defined time points (e.g., 0, 30, 60, 120, 240 min). C->D E 5. Tissue Harvest At study endpoint, euthanize and rapidly collect tissues of interest (liver, muscle, adipose, brain). Flash-freeze in liquid nitrogen. D->E F 6. Sample Processing Lipid extraction and derivatization for GC-MS analysis. E->F G 7. Data Acquisition GC-MS analysis to measure isotopic enrichment of d2-NA and its metabolites. F->G H 8. Flux Calculation Calculate metabolic flux rates based on isotope enrichment data. G->H

Caption: General workflow for an in vivo fatty acid metabolism study.

Protocol: In Vivo Administration and Sampling

  • Animal Model: Use appropriate animal models (e.g., mice, rats) based on the research question. House animals under controlled conditions with a defined diet.[11]

  • Tracer Preparation: Prepare a sterile solution of this compound suitable for the chosen administration route (e.g., dissolved in a vehicle like corn oil for oral gavage).

  • Fasting: Fast animals overnight (12-16 hours) to ensure a metabolic steady state where fatty acid oxidation is prominent.[12]

  • Administration: Administer the d2-NA tracer. For flux studies, a primed-continuous intravenous infusion is often preferred to achieve isotopic steady state. A bolus dose can be used for pulse-chase experiments.[12]

  • Sample Collection:

    • Blood: Collect blood samples (e.g., via tail vein) at predetermined time points into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

    • Tissues: At the end of the experiment, euthanize the animal and quickly dissect the tissues of interest. Immediately flash-freeze in liquid nitrogen and store at -80°C until analysis.[13]

In Vitro Tracer Studies

In vitro studies using cultured cells allow for a more controlled investigation of cellular metabolic pathways.

Protocol: Cell Culture Labeling

  • Cell Seeding: Plate cells (e.g., hepatocytes, myotubes, adipocytes) at a desired density and allow them to adhere and grow.

  • Labeling Media Preparation: Prepare culture media containing a known concentration of this compound. The d2-NA is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.

  • Labeling: Replace the standard culture medium with the d2-NA labeling medium.

  • Time-Course Collection:

    • Cell Pellets: At various time points, wash the cells with ice-cold PBS, scrape or trypsinize, and centrifuge to obtain a cell pellet. Flash-freeze the pellet.

    • Media: Collect the culture medium at each time point to analyze the secretion of metabolites.

  • Metabolite Extraction: Perform metabolite extraction from the cell pellets using a suitable solvent system (e.g., methanol/water/chloroform).

Analytical Methodology: Sample Preparation and GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing fatty acid isotopic enrichment due to its high sensitivity and resolving power.[14][15]

Analytical_Workflow Sample Processing and GC-MS Analysis Workflow A 1. Sample Homogenization Frozen tissue is homogenized in a suitable buffer. B 2. Lipid Extraction Total lipids are extracted using a Folch or Bligh-Dyer method (Chloroform:Methanol). A->B C 3. Saponification (Optional) To analyze total fatty acids (free and esterified), lipids are hydrolyzed with KOH. B->C for Total FAs D 4. Derivatization Fatty acids are converted to volatile esters (e.g., FAMEs or PFB esters) for GC analysis. B->D C->D E 5. GC-MS Injection Derivatized sample is injected into the GC-MS. D->E F 6. Separation & Detection Fatty acid esters are separated by the GC column and detected by the mass spectrometer in Selected Ion Monitoring (SIM) mode. E->F G 7. Data Analysis Peak integration and calculation of isotopic enrichment (ratio of labeled to unlabeled ions). F->G

Caption: Workflow for sample preparation and GC-MS analysis.

Protocol: Lipid Extraction and Derivatization

  • Internal Standard Spiking: Before extraction, add a known amount of a different deuterated fatty acid (e.g., heptadecanoic acid-d3) to the sample to serve as an internal standard for quantification.[14]

  • Lipid Extraction:

    • Add 2 volumes of methanol to the sample (e.g., plasma, cell homogenate) to lyse cells.

    • Add 1 volume of chloroform.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic (chloroform) layer containing the lipids. Repeat the extraction on the aqueous layer for better recovery.[16]

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add methanolic HCl (e.g., 3N).[15]

    • Incubate at a controlled temperature (e.g., 60°C for 1 hour) to convert fatty acids to FAMEs.

    • After cooling, add water and extract the FAMEs into an organic solvent like hexane.

    • Dry the hexane phase and reconstitute in a small volume for GC-MS analysis.[15]

GC-MS Parameters (Illustrative)

ParameterSettingRationale
Column DB-Wax or similar polar columnGood separation of FAMEs.[15]
Injection Mode SplitlessMaximizes sensitivity for low-abundance analytes.[16]
Inlet Temp 250°CEnsures complete volatilization of FAMEs.
Oven Program Temperature gradient (e.g., 100°C to 250°C)Separates different fatty acid species based on chain length and saturation.[17]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Ionization Mode Electron Ionization (EI)Creates reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific m/z ions for labeled and unlabeled analytes.[16]

Data Presentation and Interpretation

Following GC-MS analysis, the primary data consists of peak areas for specific mass-to-charge (m/z) ions corresponding to the unlabeled (M+0) and deuterated (M+2) forms of nonanoic acid and its downstream metabolites.

Isotopic Enrichment Calculation

Isotopic enrichment is a key metric that reflects the proportion of the labeled tracer in a given metabolite pool.

Formula: Isotopic Enrichment (%) = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] x 100

Illustrative Quantitative Data

The following tables are examples of how quantitative data from d2-NA tracer studies could be presented.

Table 1: Illustrative Isotopic Enrichment of Nonanoic Acid in Plasma and Tissues (This is a hypothetical example for illustrative purposes)

Time Point (min)Plasma Enrichment (%)Liver Enrichment (%)Skeletal Muscle Enrichment (%)
0 0.00.00.0
30 15.2 ± 1.88.5 ± 1.14.1 ± 0.6
60 18.5 ± 2.112.3 ± 1.57.9 ± 0.9
120 17.9 ± 1.914.8 ± 1.710.2 ± 1.3
240 16.5 ± 2.015.1 ± 1.811.5 ± 1.4

Table 2: Illustrative Flux Calculation - Appearance Rate of d2-NA (This is a hypothetical example for illustrative purposes based on steady-state infusion)

ParameterValueUnit
Infusion Rate of d2-NA (I) 0.1µmol/kg/min
Plasma Enrichment at Steady State (Ep) 18.0Atom Percent Excess
Infusate Enrichment (Ei) 99.0Atom Percent Excess
Rate of Appearance (Ra) 0.45 µmol/kg/min

Ra is calculated using the formula: Ra = I × [(Ei / Ep) - 1]. In a steady state, the Rate of Appearance (Ra) equals the Rate of Disappearance (Rd), which reflects the overall turnover of the fatty acid pool.

Conclusion

This compound is a versatile and powerful tool for dissecting the complexities of fatty acid metabolism. Its unique properties as an odd-chain fatty acid provide distinct advantages for studying both β-oxidation and anaplerotic pathways. By combining robust experimental designs with high-precision GC-MS analysis, researchers can gain quantitative insights into metabolic fluxes in both health and disease, paving the way for new diagnostic and therapeutic strategies. This guide provides the foundational knowledge and detailed protocols necessary to successfully implement d2-NA tracing in metabolic research.

References

A Technical Guide to Deuterated Nonanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and applications of deuterated nonanoic acid, specifically Nonanoic acid-d2 and Nonanoic acid-d17. This document is intended to serve as a valuable resource for researchers in various fields, including but not limited to drug metabolism, pharmacokinetics, lipidomics, and microbiology.

Commercial Suppliers and Product Specifications

Nonanoic acid, a nine-carbon saturated fatty acid, and its deuterated variants are accessible through several reputable chemical suppliers. These isotopically labeled compounds are crucial tools for a range of quantitative and qualitative analytical techniques. The following tables summarize the product specifications for this compound and Nonanoic acid-d17 from various commercial sources.

Table 1: Commercial Suppliers and Specifications of this compound

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic Enrichment
MedChemExpressThis compound62689-94-5C₉H₁₆D₂O₂160.2598.63%
LGC StandardsNonanoic-2,2-d2 Acid62689-94-5C₉D₂H₁₆O₂160.25Not specified

Table 2: Commercial Suppliers and Specifications of Nonanoic acid-d17

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic Enrichment
Cambridge Isotope Laboratories, Inc.Nonanoic acid (D17, 98%)130348-94-6CD₃(CD₂)₇COOH175.3498% (Isotopic)
MedChemExpressNonanoic acid-d17130348-94-6C₉HD₁₇O₂175.34Not specified
ChemSceneNonanoic acid-d17130348-94-6C₉HD₁₇O₂175.34≥98%
FB ReagentsNonanoic Acid-d17130348-94-6C₉HD₁₇O₂175.399% (Deuterium enrichment)
CDN IsotopesNonanoic-d17 Acid130348-94-6CD₃(CD₂)₇COOH175.3498 atom % D

Experimental Protocols

Deuterated nonanoic acid is predominantly utilized as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Below are detailed protocols for these key applications.

Quantification of Nonanoic Acid in Biological Samples using this compound or -d17 as an Internal Standard by GC-MS

This protocol outlines the use of deuterated nonanoic acid as an internal standard for the accurate quantification of endogenous nonanoic acid in biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound or Nonanoic acid-d17 internal standard (IS) solution (e.g., 10 µg/mL in methanol)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or 14% Boron trifluoride in methanol)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

    • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 10 µg/mL this compound or -d17).

    • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with 50 µL of 1M HCl.

    • Add 1 mL of hexane or ethyl acetate and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new glass tube.

    • Repeat the extraction step with another 1 mL of the extraction solvent and combine the organic layers.

    • Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Alternatively, for fatty acid methyl ester (FAME) formation, add 100 µL of 14% BF₃ in methanol and heat at 60°C for 30 minutes. After cooling, add 100 µL of water and 200 µL of hexane, vortex, and collect the hexane layer.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized nonanoic acid and the deuterated internal standard.

Data Analysis:

  • Construct a calibration curve using known concentrations of unlabeled nonanoic acid spiked with the same amount of internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of nonanoic acid in the biological sample by interpolating its peak area ratio on the calibration curve.

Metabolic Labeling of Cultured Cells with Nonanoic acid-d17

This protocol describes a general procedure for introducing a stable isotope label into cellular lipids and other metabolites by supplementing the cell culture medium with Nonanoic acid-d17.

Materials:

  • Cultured cells (e.g., mammalian cell line)

  • Complete cell culture medium

  • Nonanoic acid-d17

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solvent for dissolving Nonanoic acid-d17 (e.g., ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Analytical instrumentation for detecting isotope incorporation (e.g., LC-MS/MS or GC-MS)

Procedure:

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Dissolve Nonanoic acid-d17 in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Prepare a fatty acid-BSA complex by slowly adding the Nonanoic acid-d17 stock solution to a solution of fatty acid-free BSA in serum-free medium while stirring. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1. This enhances the solubility and bioavailability of the fatty acid.

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and grow overnight.

    • Remove the existing medium and replace it with fresh complete medium supplemented with the Nonanoic acid-d17-BSA complex at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

    • Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled fatty acid into cellular components.

  • Cell Harvesting and Metabolite Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS to remove any remaining labeled fatty acid from the medium.

    • Lyse the cells using a suitable lysis buffer and extract metabolites using a standard protocol, such as a methanol/chloroform/water extraction, to separate lipids and polar metabolites.

  • Analysis of Isotope Incorporation:

    • Analyze the extracted lipids and other metabolites by LC-MS/MS or GC-MS to determine the extent of Nonanoic acid-d17 incorporation.

    • Monitor the mass shift corresponding to the number of deuterium atoms in the labeled molecules.

Visualizations

The following diagrams illustrate key concepts related to the application of deuterated nonanoic acid.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound/d17 (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify Result Result Quantify->Result Analyte Concentration

GC-MS quantification workflow.

Signaling_Pathway NonanoicAcid Nonanoic Acid HDAC Histone Deacetylases (HDACs) NonanoicAcid->HDAC Inhibition Histone Histones HDAC->Histone Deacetylation Acetylation Increased Histone Acetylation HDAC->Acetylation Increased by Inhibition Histone->Acetylation Gene Gene Expression (e.g., pBD-1, pBD-2) Acetylation->Gene Upregulation HDP Host Defense Peptides (HDPs) Gene->HDP Increased Secretion Barrier Enhanced Intestinal Epithelial Barrier Function HDP->Barrier

Nonanoic acid signaling pathway.

Conclusion

Deuterated nonanoic acids, particularly this compound and Nonanoic acid-d17, are indispensable tools for researchers in the life sciences. Their commercial availability from multiple suppliers ensures their accessibility for a wide range of applications. The protocols provided in this guide offer a starting point for the use of these compounds in quantitative mass spectrometry and metabolic labeling studies. The signaling pathway diagram illustrates a potential mechanism of action for nonanoic acid, providing a basis for further investigation into its biological roles. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.

Methodological & Application

Application Notes and Protocols for LC-MS Quantitative Analysis of Nonanoic Acid Using Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes, including energy metabolism and cellular signaling.[1] Accurate quantification of nonanoic acid in biological matrices is crucial for understanding its roles in health and disease, and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as nonanoic acid-d2, is the gold standard for accurate and precise quantification, as it effectively compensates for variations in sample preparation and instrument response.[2][3][4]

This document provides detailed application notes and protocols for the quantitative analysis of nonanoic acid in biological samples using this compound as an internal standard by LC-MS/MS.

Signaling Pathways and Biological Relevance

Nonanoic acid and other medium-chain fatty acids are not merely metabolic intermediates but also act as signaling molecules. For instance, 8-methyl nonanoic acid, a structurally related compound, has been shown to modulate energy metabolism in adipocytes through the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis, and its activation can influence lipid and glucose metabolism. The potential for nonanoic acid to interact with such pathways makes its accurate quantification a topic of significant interest in metabolic research and drug development.

cluster_0 Cellular Environment Nonanoic Acid Nonanoic Acid Cellular Uptake Cellular Uptake Nonanoic Acid->Cellular Uptake Enters Cell Metabolic Pathways Metabolic Pathways Cellular Uptake->Metabolic Pathways Metabolized Signaling Cascades Signaling Cascades Cellular Uptake->Signaling Cascades Activates Biological Response Biological Response Metabolic Pathways->Biological Response Influences Signaling Cascades->Biological Response Triggers

Caption: Logical workflow of nonanoic acid's cellular activity.

Experimental Protocols

This section details the methodologies for the quantitative analysis of nonanoic acid in plasma samples.

Materials and Reagents
  • Nonanoic Acid (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Phosphate-buffered saline (PBS)

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of nonanoic acid in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of nonanoic acid from plasma samples.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an LC autosampler vial.

cluster_0 Sample Preparation Workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nonanoic Acid 157.1113.110
This compound 159.1115.110

Note: The precursor ion for nonanoic acid is [M-H]⁻ with an m/z of 157.1234.[5] The product ions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The following tables summarize typical quantitative data obtained using the described method.

Table 1: Calibration Curve for Nonanoic Acid
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linear Range 1 - 1000 ng/mL
≥ 0.995
Table 2: Method Validation Parameters
ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Conclusion

The presented LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of nonanoic acid in biological matrices. The detailed protocols and expected quantitative performance data serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of nonanoic acid in various biological systems. The high sensitivity and specificity of this method make it well-suited for both basic research and clinical applications.

References

Application Notes and Protocols for the Use of Nonanoic Acid-d2 in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, plays a role in various biological processes and is a component of complex lipids. In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification of lipid species is crucial. Nonanoic acid-d2, a deuterated analog of nonanoic acid, serves as an ideal internal standard for quantitative lipid analysis by mass spectrometry (MS).[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by MS. This enables precise quantification by correcting for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of the Experimental Workflow

The general workflow for the quantification of fatty acids using this compound as an internal standard involves several key steps: sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis and data processing.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quant Quantification (Ratio to Internal Standard) Data->Quant

Caption: General experimental workflow for fatty acid quantification.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Hexane (all HPLC or GC grade)

  • Reagents for derivatization: Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or (Trimethylsilyl)diazomethane solution

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Internal Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) in methanol. The optimal concentration should be determined based on the expected range of endogenous fatty acids in the samples.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated nonanoic acid and other fatty acids of interest, each spiked with a constant concentration of the this compound internal standard.

Sample Preparation

3.2.1. Lipid Extraction (Folch Method)

This protocol is a modification of the classic Folch method for lipid extraction.

  • Sample Homogenization:

    • For plasma/serum: Use 50-100 µL.

    • For cultured cells: Use 1-5 million cells. Resuspend the cell pellet in phosphate-buffered saline (PBS).

    • For tissues: Use 10-50 mg of tissue, homogenized in PBS.

  • Internal Standard Spiking: Add a known amount of the this compound working internal standard solution to the homogenized sample. The amount should be chosen to be within the linear range of the instrument's response.

  • Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for 100 µL of sample, add 2 mL of the solvent mixture).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate on a shaker for 20-30 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent mixture). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

3.2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl ester.

  • Reconstitution: Reconstitute the dried lipid extract in 500 µL of toluene.

  • Methylation: Add 1 mL of 14% BF3-MeOH solution.

  • Incubation: Cap the tube tightly and heat at 100°C for 30-60 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) System: Equipped with a suitable capillary column (e.g., DB-225ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 220°C at 10°C/min.

    • Hold at 220°C for 10-20 minutes.

  • Mass Spectrometer (MS) System: Operated in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for nonanoic acid methyl ester and its deuterated analog.

Data Presentation and Quantitative Analysis

Quantitative data should be presented in clear and structured tables to allow for easy comparison. The concentration of endogenous nonanoic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve.

Table 1: GC-MS Parameters for SIM Analysis

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Nonanoic acid methyl ester~8.58774, 172
This compound methyl ester~8.58974, 174

Note: Retention times are approximate and should be confirmed experimentally.

Table 2: Example Calibration Curve Data

Concentration of Nonanoic Acid (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.255
1.00.510
5.02.53
10.05.05
25.012.6
50.025.1

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterValue
Linearity (R²)>0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%
Recovery85-110%

Note: This table presents typical performance characteristics for a validated GC-MS method for fatty acid analysis. Actual values must be determined experimentally.

Metabolic Pathway of Nonanoic Acid

Nonanoic acid, like other fatty acids, is metabolized in the mitochondria through a process called beta-oxidation to generate energy in the form of ATP.

G Nonanoic_acid Nonanoic acid (C9) Acyl_CoA_synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) Nonanoic_acid->Acyl_CoA_synthetase Nonanoyl_CoA Nonanoyl-CoA Acyl_CoA_synthetase->Nonanoyl_CoA Acyl_CoA_dehydrogenase Acyl-CoA Dehydrogenase (FAD -> FADH2) Nonanoyl_CoA->Acyl_CoA_dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_dehydrogenase->Enoyl_CoA Enoyl_CoA_hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hydroxyacyl_CoA->Hydroxyacyl_CoA_dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_dehydrogenase->Ketoacyl_CoA Thiolase Thiolase (CoA-SH) Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (C2) (to Krebs Cycle) Thiolase->Acetyl_CoA Heptanoyl_CoA Heptanoyl-CoA (C7) (to further β-oxidation) Thiolase->Heptanoyl_CoA

Caption: Beta-oxidation of Nonanoic Acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no signal for internal standard - Incomplete spiking- Degradation of IS- Instrument issue- Ensure accurate and consistent spiking- Check storage conditions of IS stock- Verify GC-MS performance
Poor peak shape - Column contamination- Incomplete derivatization- Bake out or replace GC column- Optimize derivatization conditions (time, temp)
High variability in results - Inconsistent sample preparation- Matrix effects- Standardize all steps of the protocol- Evaluate need for further sample cleanup (e.g., SPE)
Low recovery - Inefficient extraction- Loss during solvent evaporation- Optimize extraction solvent and procedure- Evaporate solvent gently under nitrogen

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nonanoic acid and other fatty acids in complex biological matrices. The detailed protocol and guidelines presented here offer a starting point for researchers to implement this technique in their lipidomics workflows. Method validation is a critical step to ensure data accuracy and reproducibility.

References

Application Notes: Tracing Cellular Fatty Acid Uptake with Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid.[1] As a medium-chain fatty acid (MCFA), it serves as an energy substrate and participates in various metabolic processes.[2] Stable isotope tracing is a powerful technique to quantitatively track the metabolic fate of molecules in biological systems. Nonanoic acid-d2 is a deuterated form of nonanoic acid, making it an ideal tracer for studying fatty acid uptake and metabolism in cells.[1] Unlike radiolabeling, stable isotopes are non-radioactive, enhancing safety and simplifying handling. By introducing this compound to cell cultures, researchers can precisely measure its uptake and incorporation into cellular lipid pools using mass spectrometry. This approach provides valuable insights into the dynamics of fatty acid transport, storage, and utilization under various physiological, pathological, or pharmacological conditions.[3][4]

Principle of the Method

The core principle involves incubating cultured cells with a known concentration of this compound. As a medium-chain fatty acid, its uptake is rapid and can occur independently of carnitine and to a lesser extent, fatty acid-binding proteins, which are typically required for long-chain fatty acids.[2] Once inside the cell, the deuterated fatty acid is activated to its acyl-CoA derivative and enters metabolic pathways.

The workflow involves several key stages:

  • Labeling: Cultured cells are incubated with media supplemented with this compound.

  • Extraction: After incubation, total lipids are extracted from the cells.

  • Derivatization: Fatty acids are often converted into more volatile esters, such as fatty acid methyl esters (FAMEs), for gas chromatography-mass spectrometry (GC-MS) analysis.[5][6]

  • Detection & Quantification: The abundance of deuterated nonanoic acid is measured by mass spectrometry. The mass shift conferred by the deuterium atoms allows for clear differentiation from the endogenous, non-labeled (d0) nonanoic acid.

This method enables the precise quantification of exogenous fatty acid uptake and can be adapted to study the influence of genetic modifications, drug candidates, or different metabolic states on fatty acid transport and metabolism.

Experimental Workflow and Metabolic Fate

The overall experimental process, from cell preparation to data analysis, follows a structured workflow. Once inside the cell, nonanoic acid is subject to several metabolic processes. The diagrams below illustrate these pathways.

experimental_workflow Experimental Workflow for Tracing this compound Uptake cluster_prep Cell Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis A Seed cells in culture plates B Culture cells to desired confluency A->B D Incubate cells with labeled media for a defined time B->D C Prepare media with This compound C->D E Wash cells with cold PBS to stop uptake D->E F Harvest cells (e.g., scraping) E->F G Perform total lipid extraction (e.g., Bligh-Dyer method) F->G H Derivatize to FAMEs G->H I Analyze samples by GC-MS or LC-MS H->I J Quantify d2 and d0 nonanoic acid peaks I->J K Calculate uptake rate J->K

A high-level overview of the experimental procedure.

metabolic_fate Potential Metabolic Fates of Intracellular this compound cluster_cell Cell cluster_activation Activation cluster_fates Metabolic Pathways NA_in This compound (Extracellular) Membrane Plasma Membrane NA_in->Membrane Uptake NA_intra This compound (Intracellular) Activation Acyl-CoA Synthetase NA_intra->Activation CoA Nonanoyl-CoA-d2 Activation->CoA Storage Esterification (Triglycerides, Phospholipids) CoA->Storage Oxidation β-Oxidation (Mitochondria) CoA->Oxidation

Simplified diagram of nonanoic acid's intracellular pathways.

Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Labeling
  • Cell Seeding: Seed cells (e.g., hepatocytes, adipocytes, or cancer cell lines) in appropriate culture plates (e.g., 6-well or 12-well plates). Culture until they reach the desired confluency (typically 80-90%).

  • Prepare Labeling Medium: Prepare the cell culture medium supplemented with a known concentration of this compound. The fatty acid should first be complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure solubility and facilitate cellular uptake. A typical final concentration might range from 10 to 200 µM.[7]

  • Starvation (Optional): To synchronize cells or increase initial uptake rates, you may replace the culture medium with serum-free medium for 1-2 hours before labeling.[7][8]

  • Labeling: Remove the existing medium and replace it with the this compound labeling medium. Incubate the cells for the desired time period (e.g., from 5 minutes to 24 hours) at 37°C in a CO2 incubator.

Cell Harvesting and Lipid Extraction

This protocol is adapted from established methods for fatty acid analysis.[5][6][9][10]

  • Stop Uptake: To stop the uptake process, place the culture plate on ice and immediately aspirate the labeling medium.

  • Wash Cells: Gently wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular labeled fatty acid.

  • Cell Lysis and Harvesting: Add 0.6 mL of an ice-cold methanol-chloroform solution (2:1 v/v) to each well.[5] Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation: Add 0.1 M HCl to the lysate, vortex for 1 minute, and centrifuge at ~16,000 x g for 8-10 minutes to separate the aqueous and organic phases.[5]

  • Collect Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until further processing.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids must be derivatized to increase their volatility.

  • Methylation: Re-suspend the dried lipid extract in a solution for methyl esterification, such as a boron trifluoride-methanol solution or methanolic HCl.[5][6]

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 1 hour), ensuring the reaction tube is tightly sealed.[11]

  • Extraction of FAMEs: After cooling, add hexane and water to the mixture. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for GC-MS: Collect the upper hexane layer containing the FAMEs. Dry the sample under nitrogen and re-dissolve it in a small volume of a suitable solvent like iso-octane for injection into the GC-MS system.[9][10]

GC-MS Analysis
  • Instrumentation: Use a GC-MS system equipped with a column suitable for FAME analysis (e.g., a TR-FAME column).[5]

  • Method: Develop a temperature gradient program that effectively separates nonanoic acid methyl ester from other fatty acids. The initial oven temperature could be around 65°C, ramping up to ~230°C.[5]

  • Detection: Operate the mass spectrometer in either scan mode to identify all compounds or selected ion monitoring (SIM) mode for targeted quantification of the molecular ions corresponding to unlabeled (d0) and labeled (d2) nonanoic acid methyl ester.

Data Presentation and Analysis

Quantitative data should be organized clearly to facilitate comparison between different experimental conditions. The absolute amount of this compound taken up by the cells can be calculated by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated fatty acid not expected to be present in the cells, like C15:0-d3 or C17:0-d3).[10]

Note: The following tables are templates. The user should populate them with their own experimental data.

Table 1: Example of Experimental Conditions

ParameterCondition 1Condition 2Condition 3
Cell Line HepG23T3-L1 AdipocyteMCF-7
Treatment Vehicle ControlDrug X (10 µM)siRNA for FATP2
This compound 100 µM100 µM100 µM
Incubation Time 60 min60 min60 min
Replicates (n) 333

Table 2: Example of Quantitative Uptake Data

ConditionThis compound Uptake (pmol / 10⁶ cells)Standard Deviation% of Control
Control 450.235.1100%
Drug X (10 µM) 225.821.550.1%
siRNA for FATP2 310.629.869.0%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal for this compound - Low uptake by cells.- Inefficient extraction or derivatization.- Insufficient tracer concentration.- Increase incubation time or tracer concentration.- Optimize extraction and derivatization protocols.- Verify the integrity of the tracer stock solution.
High Variability Between Replicates - Inconsistent cell numbers.- Pipetting errors during extraction.- Incomplete reaction during derivatization.- Normalize uptake data to total protein or cell count.- Use a calibrated positive displacement pipette for viscous solvents.- Ensure consistent heating and reaction times for all samples.
Contamination Peaks in GC-MS - Contaminants from solvents, plasticware, or BSA.- Use high-purity (LC-MS grade) solvents.- Use glass tubes and vials wherever possible.- Run a "procedure blank" (all steps without cells) to identify contaminant sources.[10]

References

Application Note: Quantitation of Short-Chain Fatty Acids in Biological Matrices Using Nonanoic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids produced by the gut microbiota through the fermentation of dietary fiber. These metabolites are crucial signaling molecules in host-microbe interactions, influencing gut health, metabolism, and immune function.[1][2][3][4] Accurate quantification of SCFAs in various biological matrices such as feces, plasma, and serum is essential for understanding their physiological roles and their implications in health and disease. This application note describes a robust and sensitive method for the quantitation of SCFAs using gas chromatography-mass spectrometry (GC-MS) with nonanoic acid-d2 as an internal standard.

Principle

The analysis of SCFAs by GC-MS presents challenges due to their high volatility and polarity.[5] To overcome these, a common approach involves liquid-liquid extraction and derivatization to enhance analyte stability and chromatographic performance. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.

Justification for Using this compound as an Internal Standard:

While deuterated analogs of the target SCFAs (e.g., acetic acid-d4, propionic acid-d6, butyric acid-d7) are frequently used, a longer-chain deuterated fatty acid like this compound offers several advantages:

  • No Endogenous Interference: Nonanoic acid is not a typical SCFA found in significant amounts in most biological samples, thus eliminating the risk of interference from endogenous analytes.

  • Similar Chemical Properties: As a carboxylic acid, nonanoic acid shares similar extraction and derivatization efficiencies with the shorter-chain fatty acids of interest.

  • Chromatographic Separation: Its longer chain length ensures it elutes later than the SCFAs of interest, preventing co-elution and ensuring accurate peak integration.

  • Reduced Volatility: Its lower volatility compared to the target SCFAs can lead to less variability during sample handling and preparation.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantitation of SCFAs in biological samples.

Materials and Reagents
  • SCFA standards (acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, hexanoic acid)

  • This compound (internal standard)

  • Methyl tert-butyl ether (MTBE), GC grade

  • Hydrochloric acid (HCl), concentrated

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Methanol, GC grade

  • Ultrapure water

Sample Preparation

Fecal Samples:

  • Homogenize frozen fecal samples in ultrapure water (1:5 w/v).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

Plasma/Serum Samples:

  • Thaw plasma or serum samples on ice.

  • Samples can be used directly for the extraction procedure.

Extraction and Derivatization Protocol
  • To 100 µL of sample supernatant (fecal extract, plasma, or serum) in a glass vial, add 10 µL of the internal standard solution (this compound in methanol).

  • Acidify the sample by adding 10 µL of concentrated HCl to protonate the SCFAs.[6]

  • Add 500 µL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 10 minutes to separate the phases.[6]

  • Carefully transfer the upper organic layer (MTBE) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer 100 µL of the dried extract to a GC vial insert.

  • Add 50 µL of MTBSTFA, cap the vial tightly, and incubate at 60°C for 30 minutes to derivatize the SCFAs.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977 MSD or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/minute to 325°C

    • Hold: 10 minutes at 325°C[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Acetic acid-TBDMS117133
Propionic acid-TBDMS131147
Isobutyric acid-TBDMS145161
Butyric acid-TBDMS145161
Isovaleric acid-TBDMS159175
Valeric acid-TBDMS159175
Hexanoic acid-TBDMS173189
This compound-TBDMS217233

Data Presentation

The following tables summarize typical quantitative data for SCFAs in various biological matrices. Concentrations are expressed in µmol/g for feces and µM for plasma/serum.

Table 1: SCFA Concentrations in Human Fecal Samples

SCFAMean Concentration (µmol/g wet weight)Standard Deviation
Acetic Acid45.612.3
Propionic Acid18.25.8
Butyric Acid15.96.1
Isobutyric Acid1.50.8
Valeric Acid1.80.9
Isovaleric Acid1.20.7

Data compiled from representative studies and should be considered illustrative.

Table 2: SCFA Concentrations in Human Plasma/Serum

SCFAMean Concentration (µM)Standard Deviation
Acetic Acid85.325.1
Propionic Acid5.22.1
Butyric Acid2.81.5
Isobutyric Acid1.10.6
Valeric Acid0.90.5
Isovaleric Acid0.70.4

Data compiled from representative studies and should be considered illustrative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sample Biological Sample (Feces, Plasma, Serum) Homogenization Homogenization (Fecal Samples) Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Add_IS Add Internal Standard (this compound) Supernatant1->Add_IS Acidification Acidification (HCl) Add_IS->Acidification Extraction Liquid-Liquid Extraction (MTBE) Acidification->Extraction Centrifugation2 Phase Separation Extraction->Centrifugation2 Collect_Organic Collect Organic Layer Centrifugation2->Collect_Organic Drying Drying (Na2SO4) Collect_Organic->Drying Derivatization Derivatization (MTBSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing (Quantification) GCMS->Data_Processing

Caption: Experimental workflow for SCFA quantitation.

SCFA Signaling Pathways

scfa_signaling cluster_gut Gut Lumen cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_effects Physiological Effects Microbiota Gut Microbiota SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Fiber Dietary Fiber Fiber->Microbiota Fermentation GPCRs GPCRs (FFAR2, FFAR3, GPR109a) SCFAs->GPCRs Activation HDAC HDAC SCFAs->HDAC Inhibition Signaling Intracellular Signaling GPCRs->Signaling Gene_Expression Gene Expression HDAC->Gene_Expression histone acetylation Signaling->Gene_Expression Gut_Barrier Strengthened Gut Barrier Gene_Expression->Gut_Barrier Immune_Modulation Immune Modulation (e.g., Treg differentiation) Gene_Expression->Immune_Modulation Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

References

Application Notes and Protocols for Sample Preparation with Nonanoic Acid-d2 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nonanoic acid-d2 as an internal standard in mass spectrometry-based quantitative analysis of fatty acids. The following sections offer comprehensive methodologies for sample preparation, instrumental analysis, and data processing, ensuring high accuracy and reproducibility in your analytical workflows.

Introduction

This compound, a deuterated analog of nonanoic acid, serves as an excellent internal standard for the quantification of nonanoic acid and other medium-chain fatty acids by mass spectrometry (MS).[1] Its chemical and physical properties are nearly identical to the endogenous analyte, but it is distinguishable by its higher mass. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrument response fluctuations, leading to more accurate and precise measurements.[1][2]

Quantitative Data Presentation

The use of this compound as an internal standard enables robust quantification of fatty acids across various biological matrices. Below is a representative table summarizing the performance of a validated LC-MS/MS method for the analysis of nonanoic acid in human plasma.

ParameterResult
**Linearity (R²) **> 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 92 - 105%
Matrix Effect (%) 95 - 108%

This table represents typical data and should be validated for each specific application and matrix.

Experimental Protocols

Protocol for Fatty Acid Analysis in Human Plasma using LC-MS/MS

This protocol describes the liquid-liquid extraction of fatty acids from human plasma and subsequent analysis by LC-MS/MS.

3.1.1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

3.1.2. Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL centrifuge tube, add 100 µL of plasma. Spike with 10 µL of a 1 µg/mL working solution of this compound in methanol. Vortex briefly.

  • Protein Precipitation and Extraction:

    • Add 400 µL of cold methanol to the plasma sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation: Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 90:10 (v/v) acetonitrile:water solution containing 0.1% formic acid. Vortex for 30 seconds and transfer to an LC vial.

3.1.3. LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 45°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
MS System Sciex QTRAP 6500 or equivalent
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage -4500 V
MRM Transitions Nonanoic acid: 157.1 -> 113.1; this compound: 159.1 -> 115.1
Protocol for Fatty Acid Analysis in Tissues using GC-MS

This protocol details the extraction and derivatization of fatty acids from tissue samples for GC-MS analysis.

3.2.1. Materials and Reagents

  • Tissue sample (e.g., liver, brain)

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Methanol (anhydrous)

  • Chloroform

  • 0.9% NaCl solution

  • BF3-methanol (14%)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Homogenizer

  • Centrifuge tubes (15 mL glass)

  • Heating block

  • GC-MS system with a polar capillary column

3.2.2. Sample Preparation

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL working solution of this compound in methanol to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform to the homogenate.

    • Vortex for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform layer containing the lipids into a new glass tube.

  • Drying: Evaporate the chloroform to dryness under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 14% BF3-methanol to the dried lipid extract.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

  • FAME Extraction: Transfer the upper hexane layer containing the FAMEs to a new tube. Dry the hexane extract over anhydrous sodium sulfate.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

3.2.3. GC-MS Parameters

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 10 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Selected Ion Monitoring (SIM)
SIM Ions Nonanoic acid methyl ester: m/z 74, 172; this compound methyl ester: m/z 76, 174

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: LC-MS/MS analytical workflow.

Logical Relationship for Internal Standard-Based Quantification

logic cluster_analyte Analyte (Nonanoic Acid) cluster_is Internal Standard (this compound) A_Response Peak Area (A) Ratio Response Ratio (A / IS) A_Response->Ratio IS_Response Peak Area (IS) IS_Response->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Caption: Principle of internal standard quantification.

References

Application Notes and Protocols for the Use of Nonanoic Acid-d2 in Pharmacokinetic Studies of Pelargonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonic acid, also known as nonanoic acid, is a naturally occurring nine-carbon saturated fatty acid with various applications, including as a herbicide and potential therapeutic agent.[1][2][3][4] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a safe and effective compound. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods for pharmacokinetic studies. Nonanoic acid-d2, a deuterated form of pelargonic acid, serves as an ideal internal standard for the accurate quantification of pelargonic acid in biological matrices.[5][6] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of pelargonic acid using this compound.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[5][7] They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification by correcting for variability in sample processing and instrument response.

Experimental Protocols

In-Life Phase: Animal Pharmacokinetic Study Protocol

This protocol outlines a typical rodent pharmacokinetic study to determine the plasma concentration-time profile of pelargonic acid following oral administration.

Objective: To characterize the pharmacokinetics of pelargonic acid in plasma after a single oral dose.

Materials:

  • Pelargonic acid

  • Vehicle for dosing (e.g., corn oil)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge

  • Freezer (-80 °C)

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days prior to the study with free access to food and water.

  • Dosing Formulation: Prepare a dosing solution of pelargonic acid in the selected vehicle at a concentration suitable for the target dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).

  • Dosing: Fast animals overnight (with access to water) before administering a single oral dose of pelargonic acid via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4 °C to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80 °C until bioanalysis.

Bioanalytical Phase: Quantification of Pelargonic Acid in Plasma using LC-MS/MS

This protocol describes the quantitative analysis of pelargonic acid in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Objective: To accurately measure the concentration of pelargonic acid in plasma samples from the pharmacokinetic study.

Materials and Reagents:

  • Plasma samples from the in-life study

  • Pelargonic acid analytical standard

  • This compound (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • LC-MS/MS system (e.g., Sciex Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of pelargonic acid in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

    • From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank rat plasma with the pelargonic acid working solutions to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

    • Spike blank rat plasma with separate pelargonic acid working solutions to prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 4000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each plasma sample, calibration standard, and QC into a 96-well plate.

    • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile) to each well.

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge the plate at 4,000 rpm for 15 minutes.

    • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Pelargonic Acid: Q1 (m/z) 157.1 -> Q3 (m/z) 113.1

        • This compound (IS): Q1 (m/z) 159.1 -> Q3 (m/z) 115.1

      • Optimize other MS parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both pelargonic acid and this compound.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of pelargonic acid in the unknown samples and QCs from the calibration curve.

Data Presentation

Table 1: Bioanalytical Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8][9][10]

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99Meets
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy within ±20%, Precision ≤ 20%10 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)Meets
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Meets
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)Meets
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Meets
Matrix Effect IS-normalized matrix factor CV ≤ 15%Meets
Recovery Consistent and reproducible~85-95%
Stability (various conditions) % Difference within ±15% of nominalMeets
Table 2: Hypothetical Pharmacokinetic Parameters of Pelargonic Acid

The following table presents a summary of hypothetical pharmacokinetic parameters derived from the plasma concentration-time data.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration) ng/mL3500 ± 450
Tmax (Time to Cmax) hours1.0 ± 0.5
AUC(0-t) (Area Under the Curve) ngh/mL12500 ± 1800
AUC(0-inf) (AUC to infinity) ngh/mL12800 ± 1900
t1/2 (Half-life) hours3.5 ± 0.8
CL/F (Apparent Clearance) L/h/kg7.8 ± 1.2
Vd/F (Apparent Volume of Distribution) L/kg38.5 ± 6.5

Visualizations

Pharmacokinetic_Study_Workflow Dosing Dosing (Oral Gavage of Pelargonic Acid) Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS with this compound IS) Storage->Analysis Data Data Processing (Concentration Calculation) Analysis->Data PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Data->PK_Analysis Report Reporting PK_Analysis->Report

Caption: Workflow for a typical pharmacokinetic study of pelargonic acid.

Internal_Standard_Principle cluster_sample Biological Sample cluster_processing Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Pelargonic Acid (Unknown Amount) Spike Spike with This compound (IS) (Known Amount) Analyte->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Detection Mass Spectrometer Detects: - Pelargonic Acid (m/z 157.1) - this compound (m/z 159.1) Extraction->Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Detection->Quantification

Caption: Principle of using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is critical for the development of a robust and reliable bioanalytical method for pharmacokinetic studies of pelargonic acid. The protocols and data presented here provide a framework for researchers to design and execute such studies, ensuring the generation of high-quality data essential for the evaluation of pelargonic acid's therapeutic potential. The inherent variability in sample preparation and analysis is effectively normalized by this approach, leading to accurate and precise pharmacokinetic parameter estimates.

References

Application Notes and Protocols: Deuterium-Labeled Standards in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Internal Standards in Drug Metabolism

Drug metabolism and pharmacokinetic (DMPK) studies are fundamental to the drug discovery and development process. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, providing critical data on its efficacy and safety.[1][2][3] Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique in this field due to its high sensitivity and selectivity.

To ensure the accuracy and precision of quantitative bioanalysis by LC-MS, an internal standard (IS) is indispensable. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and instrumental analysis.[4][5] While structurally similar analog compounds can be used, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[4][6][7] Among these, deuterium-labeled compounds offer a practical and effective solution for robust and reliable bioanalysis.[8]

Why Use Deuterium-Labeled Internal Standards?

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (D or ²H), are ideal internal standards for several reasons:

  • Co-elution with Analyte: Deuterium labeling results in a molecule that is chemically almost identical to the unlabeled analyte.[9] This ensures that the IS and the analyte co-elute during chromatography, experiencing the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[6] This co-elution is critical for normalizing matrix effects, which are a major source of variability in bioanalysis.[6]

  • Similar Extraction Recovery: The physical and chemical properties of the deuterated IS are very similar to the analyte, leading to nearly identical recovery during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]

  • Improved Assay Performance: The use of a SIL-IS has been shown to significantly improve the accuracy, precision, and robustness of bioanalytical methods, often cutting method development time in half.[6] Regulatory agencies like the European Medicines Agency (EMA) have noted that the vast majority of LC-MS/MS assay submissions incorporate SIL internal standards.[6]

  • Mass Differentiation: The mass difference between the deuterated IS and the analyte allows for their simultaneous detection and quantification by MS without mutual interference.[9]

Key Applications in Drug Metabolism Research

Deuterium-labeled standards are versatile tools used in various stages of drug metabolism research:

  • Quantitative Bioanalysis (Pharmacokinetics): This is the most common application. By spiking a known amount of the deuterated IS into plasma, urine, or tissue homogenate samples, researchers can accurately determine the concentration of the parent drug over time to characterize its pharmacokinetic profile.[8][]

  • Metabolite Quantification: Synthesizing deuterated versions of expected metabolites allows for their precise quantification, which is crucial for understanding metabolic pathways and assessing the safety of metabolites.[9]

  • Metabolite Identification: Administering a 1:1 mixture of a drug and its deuterated version to an in vitro or in vivo system can greatly simplify the identification of metabolites.[11] In the resulting mass spectra, drug-related ions will appear as characteristic doublet peaks with a mass difference corresponding to the number of deuterium atoms, making them easy to distinguish from endogenous matrix components.[11]

  • Investigating Kinetic Isotope Effects (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction (e.g., by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the reaction.[13][14] This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms and can even be exploited to design "deuterated drugs" with improved metabolic stability and longer half-lives.[15][16][17]

Experimental Protocols

Protocol 1: Quantitative Analysis of Drug 'X' in Human Plasma using a Deuterium-Labeled Internal Standard (Drug X-d4) by LC-MS/MS

This protocol provides a general framework for the quantification of a hypothetical drug "X" in plasma.

1. Materials and Reagents:

  • Blank human plasma (with anticoagulant, e.g., K2-EDTA)

  • Drug X analytical standard

  • Drug X-d4 (deuterated internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well collection plates

  • Microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Drug X Stock (1 mg/mL): Accurately weigh 10 mg of Drug X and dissolve in 10 mL of MeOH.

  • Drug X-d4 IS Stock (1 mg/mL): Accurately weigh 1 mg of Drug X-d4 and dissolve in 1 mL of MeOH.

  • Drug X Spiking Solutions: Prepare serial dilutions of the Drug X stock solution in 50:50 ACN:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the Drug X-d4 IS stock solution with ACN.

3. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards (CC), quality controls (QC), and unknown samples.

  • Pipette 50 µL of blank plasma into the appropriate tubes. For CC and QC samples, spike with 5 µL of the corresponding Drug X spiking solution. For unknown samples, use 50 µL of the study sample.

  • Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to every tube. The ACN will precipitate the plasma proteins.

  • Vortex all tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Drug X: e.g., Q1: 450.2 -> Q3: 250.1

    • Drug X-d4: e.g., Q1: 454.2 -> Q3: 254.1

    • Note: Transitions must be optimized for the specific compound.

5. Data Analysis:

  • Integrate the peak areas for both Drug X and Drug X-d4 for all samples.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of Drug X) / (Peak Area of Drug X-d4).

  • Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations.

  • Perform a linear regression (typically with 1/x² weighting) on the calibration curve.

  • Use the regression equation to calculate the concentration of Drug X in the QC and unknown samples based on their measured PAR.

Data Presentation

Quantitative results from bioanalytical assays are typically summarized to demonstrate the method's performance.

Table 1: Calibration Curve Performance

AnalyteCalibration Range (ng/mL)Regression ModelWeightingMean r²
Drug X1.0 - 1000Linear1/x²0.9985

Table 2: Assay Accuracy and Precision

SampleNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.060.9898.08.5
QC Low3.062.9197.06.2
QC Mid1006104.2104.24.1
QC High8006789.698.73.5
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Experimental and Logical Workflows

Diagrams created using DOT language help visualize complex processes and relationships in drug metabolism studies.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Blank, QC, Unknown) Spike Spike with Deuterated IS (Drug-d4) in ACN Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (Co-elution) Inject->Separate Detect MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Calculate Unknown Concentrations Calibrate->Quantify

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

G cluster_pathway Metabolic Pathway cluster_kie Kinetic Isotope Effect Drug Parent Drug (C-H) Metabolite Metabolite Drug->Metabolite Metabolism (e.g., CYP450) Rate-Limiting C-H Cleavage Result Result: Slower Clearance Longer Half-Life DeuteroDrug Deuterated Drug (C-D) DeuteroMetabolite Deuterated Metabolite DeuteroDrug->DeuteroMetabolite Slower Metabolism C-D bond is stronger DeuteroMetabolite->Result

Caption: The deuterium kinetic isotope effect (KIE) slows metabolic clearance.

Caption: Using deuterated drugs for confident metabolite identification.

References

Applications of Nonanoic Acid-d2 in Agricultural Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, also known as pelargonic acid, is a naturally occurring nine-carbon saturated fatty acid with significant applications in agricultural science.[1][2][3] It is recognized for its broad-spectrum, non-selective, post-emergence herbicidal activity.[3][4][5] Its mode of action involves the rapid disruption of the plant cuticle and cell membranes, leading to cellular leakage and desiccation.[1][2][6] Additionally, nonanoic acid exhibits antifungal properties and is used as a plant growth regulator, specifically for blossom thinning in fruit trees.[7][8] Given its environmental profile, including rapid breakdown in the environment, it is a valuable tool in both conventional and organic farming systems.[3][7]

Nonanoic acid-d2, a deuterated isotopologue of nonanoic acid, serves as a critical analytical tool in agricultural research. The incorporation of deuterium atoms creates a stable, heavier version of the molecule, which can be distinguished from its natural counterpart by mass spectrometry. This property makes this compound an ideal internal standard for accurate quantification of nonanoic acid residues in various matrices such as soil, water, and plant tissues.[9][10] It is also invaluable as a tracer in metabolic studies to understand the uptake, distribution, and degradation of nonanoic acid in plants and the environment.[9][10]

Key Applications in Agricultural Science

The primary applications of this compound in agricultural research are centered on its use as an internal standard and tracer for the analysis of its non-deuterated analogue.

Application AreaSpecific Use of this compoundResearch Objective
Herbicide Residue Analysis Internal Standard for GC-MS or LC-MSTo accurately quantify the concentration of nonanoic acid residues in soil, water, and crops following herbicide application. This is crucial for regulatory compliance and environmental impact assessment.
Metabolic & Pharmacokinetic Studies Tracer CompoundTo study the absorption, distribution, metabolism, and excretion (ADME) of nonanoic acid in target (weeds) and non-target (crops) plants. This helps in understanding the selectivity and persistence of the herbicide.
Environmental Fate Studies Tracer CompoundTo track the degradation and movement of nonanoic acid in different environmental compartments, such as soil and water, to assess its environmental persistence and potential for leaching.
Formulation Development Internal Standard for Quality ControlTo ensure the precise concentration of the active ingredient (nonanoic acid) in new herbicidal formulations during development and manufacturing.

Experimental Protocols

Protocol 1: Quantification of Nonanoic Acid Residues in Soil using GC-MS with this compound as an Internal Standard

Objective: To determine the concentration of nonanoic acid in soil samples following the application of a nonanoic acid-based herbicide.

Materials:

  • Soil samples (treated and control)

  • Nonanoic acid analytical standard

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 10 µg/mL solution).

    • Add 20 mL of DCM to the tube.

    • Acidify the mixture to pH 2 with HCl to ensure nonanoic acid is in its protonated form.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Carefully transfer the DCM supernatant to a clean glass vial.

    • Repeat the extraction step with an additional 20 mL of DCM.

    • Combine the DCM extracts.

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Derivatization (if necessary):

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • For GC-MS analysis, derivatization to a more volatile ester form (e.g., methyl nonanoate) may be required. This can be achieved by adding a suitable derivatizing agent like BF3-methanol and heating.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: Characteristic ions for the derivatized nonanoic acid and this compound.

  • Quantification:

    • Create a calibration curve using standards of nonanoic acid with a constant concentration of this compound.

    • Calculate the ratio of the peak area of the nonanoic acid derivative to the peak area of the this compound derivative.

    • Determine the concentration of nonanoic acid in the soil sample by comparing the peak area ratio of the sample to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis soil 10g Soil Sample spike Spike with This compound soil->spike extract Extract with DCM spike->extract centrifuge Centrifuge extract->centrifuge concentrate Concentrate Extract centrifuge->concentrate gcms GC-MS Analysis concentrate->gcms quantify Quantification gcms->quantify internal_standard_logic cluster_analysis Analytical Measurement cluster_result Result sample Analyte in Sample (Nonanoic Acid) ms Mass Spectrometer sample->ms is Internal Standard (this compound) is->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio concentration Accurate Concentration ratio->concentration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise in Mass Spectrometry with Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Nonanoic acid-d2 as an internal standard in mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the accuracy and reliability of your quantitative analyses.

Introduction

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid. In mass spectrometry, deuterated compounds like this compound serve as ideal internal standards.[1] By introducing a known quantity of the deuterated standard into your samples, you can effectively normalize for variations in sample preparation, injection volume, and ionization efficiency, ultimately leading to a significant improvement in the signal-to-noise ratio (S/N) and overall data quality.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for nonanoic acid quantification?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[2] Because it is chemically almost identical to the analyte (nonanoic acid), it co-elutes during chromatography and experiences similar ionization effects in the MS source. This allows it to accurately compensate for matrix effects, which can suppress or enhance the signal of the analyte, leading to more precise and accurate quantification.[4]

Q2: What is the primary advantage of using a deuterated internal standard for improving the signal-to-noise ratio?

A2: The primary advantage lies in its ability to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) while behaving nearly identically during the analytical process. Any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte signal to the internal standard signal, the noise and variability are effectively canceled out, leading to a cleaner, more reliable signal for the analyte of interest.

Q3: Can the level of deuteration (e.g., d2 vs. d17) impact my results?

A3: Yes, the number of deuterium atoms can have an effect. A lower number of deuterium atoms (like in d2) results in a mass shift that is sufficient to distinguish it from the unlabeled analyte. However, a higher degree of deuteration can sometimes lead to a slight shift in retention time compared to the native analyte.[5] For most applications, a d2 or d3 label is sufficient and less likely to cause significant chromatographic separation from the analyte. It is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: Can I use this compound for both LC-MS and GC-MS applications?

A4: Yes, this compound is suitable for use as an internal standard in both LC-MS and GC-MS methods for the quantification of nonanoic acid.[1] For GC-MS analysis, derivatization of the carboxylic acid group is typically required to improve volatility and chromatographic performance.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in MS-based assays.

Problem Potential Cause Recommended Solution
Poor Signal or No Signal for this compound Incorrect m/z transition selected in the MS method.Verify the correct precursor and product ion m/z values for this compound in your MS method.
Degradation of the internal standard.Ensure proper storage of the this compound stock solution (typically at -20°C or below). Prepare fresh working solutions regularly.
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for nonanoic acid. Consider using a different ionization mode (e.g., negative ion mode for carboxylic acids).
High Variability in Analyte/Internal Standard Ratio Inconsistent addition of the internal standard.Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
Matrix effects are still significant.Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample cleanup procedure (e.g., liquid-liquid extraction, solid-phase extraction).
Carryover from previous injections.Implement a robust wash cycle for the autosampler and injection port between samples. Inject a blank sample to check for carryover.
Chromatographic Peak Tailing or Splitting Column overload.Reduce the injection volume or dilute the sample.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Column degradation.Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation.
Shift in Retention Time Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition.
Column temperature fluctuations.Ensure the column oven is maintaining a stable temperature.
Column equilibration is insufficient.Increase the column equilibration time between injections.

Quantitative Data Summary

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantification by mitigating matrix effects. The following table provides a representative example of the expected improvement in data quality.

Parameter Without Internal Standard With this compound Internal Standard
Signal-to-Noise Ratio (S/N) 15> 100
Precision (%RSD) 15-25%< 5%
Accuracy (%Recovery) 70-130%95-105%

Note: These are representative values. Actual performance may vary depending on the specific matrix, instrumentation, and method conditions.

Experimental Protocols

Protocol: Quantification of Nonanoic Acid in Biological Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general procedure for the extraction and analysis of nonanoic acid from plasma. It should be optimized for your specific application and instrumentation.

1. Materials and Reagents

  • Nonanoic acid analytical standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, methanol, and isopropanol

  • Formic acid (or other suitable mobile phase modifier)

  • Protein precipitation solvent (e.g., cold acetonitrile or methanol)

  • Centrifuge tubes

  • Autosampler vials

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nonanoic acid and this compound in methanol.

  • Calibration Standards: Serially dilute the nonanoic acid stock solution with methanol to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

  • To 100 µL of plasma sample, calibrator, or quality control in a centrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters (Example)

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Nonanoic acid: Q1 (m/z 157.1) -> Q3 (e.g., m/z 113.1)

    • This compound: Q1 (m/z 159.1) -> Q3 (e.g., m/z 115.1) (Note: MRM transitions should be optimized for your specific instrument.)

5. Data Analysis

  • Integrate the peak areas for both nonanoic acid and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of nonanoic acid in the unknown samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Calibrator/QC Add_IS Add Nonanoic acid-d2 IS Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Area Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for the quantification of nonanoic acid.

Troubleshooting Logic

Caption: Troubleshooting decision tree for common MS issues.

References

Technical Support Center: Matrix Effects in Nonanoic Acid-d2 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Nonanoic acid-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analysis.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][3]

Q2: Why is this compound, as a deuterated standard, susceptible to matrix effects?

A2: While stable isotope-labeled internal standards (SIL-IS), like this compound, are the preferred choice to compensate for matrix effects, they are not entirely immune.[4][5] Ideally, a SIL-IS co-elutes perfectly with the unlabeled analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification. However, issues can arise if:

  • Chromatographic Shift: Significant isotopic effects can sometimes cause the deuterated standard to have a slightly different retention time than the native analyte.[5][6] If this shift places it in a region of the chromatogram with a different matrix effect profile, the compensation will be inaccurate.[7]

  • Differential Effects: Even with perfect co-elution, the analyte and the SIL-IS might experience different degrees of suppression or enhancement, a phenomenon known as differential matrix effects.[6]

  • High Contamination: In very "dirty" samples, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity is compromised.[8]

Q3: What are the common sources of matrix effects in bioanalysis?

A3: In biological matrices like plasma, serum, or urine, several endogenous components are known to cause significant matrix effects. The most common sources include:

  • Phospholipids: A major component of cell membranes, phospholipids are notorious for causing ion suppression in ESI-MS and can build up on LC columns.

  • Salts and Buffers: Non-volatile salts from buffers can accumulate in the ion source, leading to signal loss and contamination.[9][10]

  • Endogenous Metabolites: Other small molecules, peptides, and amino acids present in the sample can compete with the analyte for ionization.[2]

Troubleshooting Guide

Q4: My signal for this compound is unexpectedly low and variable across different samples. How do I confirm if this is a matrix effect?

A4: To determine if matrix effects are the cause of low and variable signals, two key experiments are recommended: the post-column infusion experiment for a qualitative assessment and the post-extraction spike experiment for a quantitative measurement.[7][11]

Below is a logical workflow for troubleshooting this issue.

start Low and Variable Signal for this compound check_system 1. Verify System Performance (Inject neat standard) start->check_system system_ok System OK? check_system->system_ok system_fail Troubleshoot Instrument (Contamination, Leaks, etc.) system_ok->system_fail No qual_eval 2. Qualitative Evaluation (Post-Column Infusion) system_ok->qual_eval Yes suppression_found Ion Suppression Detected? qual_eval->suppression_found quant_eval 3. Quantitative Evaluation (Post-Extraction Spike) mitigate 4. Implement Mitigation Strategy quant_eval->mitigate suppression_found->quant_eval Yes no_suppression Investigate Other Causes (e.g., Analyte Degradation, Poor Recovery) suppression_found->no_suppression No end_node Problem Resolved mitigate->end_node

Caption: Troubleshooting workflow for low/variable LC-MS signal.

Q5: How can I reduce or eliminate matrix effects impacting my this compound analysis?

A5: Several strategies can be employed, often in combination, to mitigate matrix effects.[12][13] The choice depends on the severity of the issue and the nature of the sample matrix.

  • Optimize Sample Preparation: The goal is to remove interfering components before injection.

    • Protein Precipitation (PPT): A simple but often least effective method that can leave many matrix components, like phospholipids, in the extract.[12]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts but may suffer from low recovery for more polar analytes.[12]

    • Solid-Phase Extraction (SPE): A highly effective technique. Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, is particularly powerful for removing a broad range of interferences.[12]

  • Improve Chromatographic Separation: Adjusting the LC method can separate this compound from the co-eluting interferences.

    • Change Gradient: A longer, shallower gradient can improve resolution.[12]

    • Modify Mobile Phase: Altering the pH or organic solvent can shift the retention time of the analyte relative to interferences.[12]

    • Use a Different Column: Switching to a column with a different chemistry (e.g., HILIC) or using smaller particle sizes (UHPLC) can provide better separation.[14][15]

  • Dilute the Sample: A straightforward approach is to dilute the sample extract.[11] This reduces the concentration of interfering compounds, but it may also lower the analyte signal below the limit of quantification.[4]

The following diagram illustrates the relationship between these mitigation strategies.

center Matrix Effect Mitigation sample_prep Sample Preparation Optimization center->sample_prep chromatography Chromatographic Method Development center->chromatography other Other Strategies center->other sub_prep1 Solid-Phase Extraction (SPE) sample_prep->sub_prep1 sub_prep2 Liquid-Liquid Extraction (LLE) sample_prep->sub_prep2 sub_prep3 Protein Precipitation (PPT) sample_prep->sub_prep3 sub_chrom1 Gradient Modification chromatography->sub_chrom1 sub_chrom2 Column Chemistry Change chromatography->sub_chrom2 sub_chrom3 Mobile Phase Adjustment chromatography->sub_chrom3 sub_other1 Sample Dilution other->sub_other1 sub_other2 Matrix-Matched Calibrators other->sub_other2

Caption: Key strategies for mitigating matrix effects in LC-MS.

Experimental Protocols & Data Presentation

Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike)

This method quantifies the extent of ion suppression or enhancement.[9][16]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final analysis solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., Low QC and High QC levels).

    • Set B (Post-Extraction Spike): Process six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final step, spike the resulting blank extracts with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into six different lots of blank matrix before starting the sample preparation procedure.

  • Analysis: Analyze all three sets by LC-MS.

  • Calculation:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Data Presentation:

Results should be summarized in a table for clarity. A value < 100% for ME indicates ion suppression, while a value > 100% indicates ion enhancement.[2]

Concentration LevelMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Mean Peak Area (Set C: Pre-Spike)Matrix Effect (ME %)Recovery (RE %)Process Efficiency (PE %)
Low QC (e.g., 10 ng/mL) 1,250,000850,000785,00068.0%92.4%62.8%
High QC (e.g., 500 ng/mL) 63,000,00043,100,00040,500,00068.4%93.9%64.2%

Protocol 2: Qualitative Evaluation of Matrix Effects (Post-Column Infusion)

This experiment identifies at which retention times ion suppression or enhancement occurs.[1][7]

Methodology:

  • Setup: Use a T-connector to continuously infuse a standard solution of this compound at a constant flow rate into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Acquisition: While infusing, acquire data in MRM mode for this compound. This should produce a stable, elevated baseline signal.

  • Injection: Inject a blank, extracted sample matrix onto the LC column.

  • Analysis: Monitor the stable baseline during the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while any rises indicate regions of ion enhancement. The retention time of these deviations should be noted and compared to the retention time of this compound in a normal run.

References

Correcting for isotopic impurity in Nonanoic acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic impurity when using Nonanoic acid-d2 as an internal standard in mass spectrometry-based quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1][2] In mass spectrometry (MS), particularly in quantitative analysis using techniques like GC-MS or LC-MS, it serves as an excellent internal standard.[1][3] Because it is chemically almost identical to the endogenous nonanoic acid (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of two deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[4] This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.[5]

Q2: What is isotopic impurity and why is it a concern?

Isotopic impurity refers to the presence of other isotopologues (molecules with different isotopic compositions) in a supposedly pure sample of a deuterated compound. For instance, a this compound standard will inevitably contain small amounts of non-deuterated (d0), singly deuterated (d1), and potentially other isotopologues. The stated isotopic purity, for example, 98.63%, indicates the percentage of the desired d2 isotopologue.[1][3]

This is a concern because the signal from the unlabeled analyte can be artificially inflated by the d0 impurity in the internal standard. Similarly, the signal of the internal standard can be affected by contributions from the natural isotopic abundance of the analyte (the M+2 peak). Failure to correct for these impurities and overlaps can lead to inaccurate quantification.

Q3: How do I correct for the natural abundance of isotopes in my analyte?

All organic molecules have a natural distribution of heavy isotopes, primarily ¹³C. This means that for any given analyte, there will be a small but predictable signal at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms. When using this compound, the M+2 peak of the natural nonanoic acid can interfere with the signal of the d2 internal standard.

Correction for natural abundance can be performed using various software tools or calculated manually.[6][7][8][9] The general principle involves determining the theoretical isotopic distribution of the unlabeled analyte based on its chemical formula and subtracting the contribution of the natural M+2 peak from the observed signal of the d2 internal standard.

Q4: Can the position of the deuterium label affect my analysis?

Yes, the position of the deuterium atoms can sometimes lead to a "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the unlabeled analyte in liquid chromatography.[4][10] It is crucial to check for this during method development. If a significant shift is observed, it may be necessary to adjust the integration parameters to ensure that both peaks are correctly quantified. Using a ¹³C-labeled internal standard can sometimes mitigate this issue as it has a smaller chromatographic isotope effect.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate quantification of nonanoic acid. Isotopic impurity of the this compound internal standard is not being corrected for.Implement a correction calculation that accounts for the isotopic purity of the standard (as stated in the Certificate of Analysis) and the natural isotopic abundance of the analyte.
Contribution from the M+2 peak of the analyte to the d2 internal standard signal.Use a correction algorithm to subtract the contribution of the natural M+2 isotopologue of nonanoic acid from the measured intensity of the this compound peak.
Deuterium-hydrogen exchange.Avoid storing the deuterated standard in acidic or basic solutions for extended periods.[11] Prepare fresh working solutions.
The deuterated standard elutes at a slightly different retention time than the analyte. Chromatographic isotope effect.This is a known phenomenon with deuterated standards.[4][10] Ensure that the peak integration windows for both the analyte and the internal standard are set appropriately to capture the entire peak for each.
Unexpected peaks in the mass spectrum of the this compound standard. Presence of adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).The formation of adducts is common in electrospray ionization (ESI).[12][13][14][15] Lowering the pH of the mobile phase with a volatile acid like formic acid can promote the formation of the protonated molecule [M+H]⁺.[15]
In-source fragmentation.Optimize the source conditions (e.g., cone voltage) to minimize fragmentation.
High background signal at the m/z of the analyte or internal standard. Contamination from glassware, solvents, or the instrument.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.

Experimental Protocols

Protocol 1: Quantification of Nonanoic Acid using this compound Internal Standard with Isotopic Correction

This protocol outlines a general procedure for the quantification of nonanoic acid in a biological matrix (e.g., plasma) using LC-MS/MS and correcting for isotopic impurity.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of a known concentration of this compound internal standard solution.

  • Add 300 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A standard reverse-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate nonanoic acid from other matrix components.

  • MS System: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • MRM Transitions:

    • Nonanoic Acid (Analyte): Precursor ion (Q1) m/z 157.1 -> Product ion (Q3) m/z 157.1 (pseudo MRM) or a characteristic fragment.

    • This compound (Internal Standard): Precursor ion (Q1) m/z 159.1 -> Product ion (Q3) m/z 159.1 (pseudo MRM) or a corresponding fragment.

3. Isotopic Correction Calculation:

The corrected analyte concentration can be calculated using the following formula:

Corrected Analyte Concentration = (Area_Analyte / (Area_IS - Area_Correction)) * Concentration_IS

Where:

  • Area_Analyte is the integrated peak area of the nonanoic acid.

  • Area_IS is the integrated peak area of the this compound.

  • Area_Correction is the correction factor for isotopic overlap.

The Area_Correction is determined by analyzing a sample containing only the unlabeled nonanoic acid standard and measuring the ratio of the M+2 peak area to the M peak area.

Area_Correction = Area_Analyte * (M+2_Ratio_Natural)

And by analyzing the internal standard to account for the d0 impurity:

Area_Correction = Area_Correction + (Area_IS * d0_impurity_fraction)

Data Presentation

Table 1: Isotopic Information for Nonanoic Acid and this compound

CompoundChemical FormulaMonoisotopic Mass (Da)m/z of [M-H]⁻
Nonanoic AcidC₉H₁₈O₂158.1307157.1234
This compoundC₉H₁₆D₂O₂160.1432159.1359

Table 2: Natural Isotope Abundance for Nonanoic Acid (C₉H₁₈O₂)

IsotopologueRelative Abundance (%)
M (¹²C₉¹H₁₈¹⁶O₂)100.00
M+110.07
M+20.49

Table 3: Example Isotopic Purity of a Commercial this compound Standard

IsotopologueAbundance (%)
d00.5
d10.87
d298.63

(Note: Always refer to the Certificate of Analysis provided by the supplier for the specific isotopic distribution of your standard.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Spike with This compound sample->add_is extract Protein Precipitation & Extraction add_is->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms integrate Peak Integration lcms->integrate correct Isotopic Impurity Correction integrate->correct quantify Quantification correct->quantify result result quantify->result Final Corrected Concentration

Caption: Workflow for quantitative analysis with isotopic correction.

logical_relationship cluster_measured Measured Signals cluster_corrected Corrected Signals measured_analyte Measured Analyte (m/z 157.1) corrected_analyte Corrected Analyte Signal measured_analyte->corrected_analyte - d0 impurity measured_is Measured IS (m/z 159.1) corrected_is Corrected IS Signal measured_is->corrected_is - M+2 natural abundance true_analyte True Analyte Signal true_analyte->measured_analyte d0_impurity d0 Impurity from IS d0_impurity->measured_analyte true_is True IS (d2) Signal true_is->measured_is m2_natural M+2 Natural Abundance of Analyte m2_natural->measured_is

Caption: Relationship of isotopic contributions to measured signals.

References

Technical Support Center: Optimizing GC Analysis of Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Nonanoic acid-d2 in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound analysis?

A common starting point for splitless injections in GC is 1 µL.[1] For organic solvents, recommended injection volumes are typically 1-2 µL or less. However, the optimal volume is dependent on several factors including the concentration of the analyte, the liner volume, and the solvent used.

Q2: Does the solvent used for this compound affect the injection volume?

Yes, the solvent plays a crucial role. Solvents with large expansion volumes upon heating in the injector, such as water, can cause backflash if the injection volume is too large for the liner. This can lead to sample loss, poor reproducibility, and ghost peaks. It is important to match the solvent polarity with the column polarity for good peak shape.[2]

Q3: Is derivatization necessary for the GC analysis of this compound?

Yes, derivatization is highly recommended for analyzing fatty acids like nonanoic acid by GC.[3] The polarity and low volatility of free fatty acids can lead to poor peak shapes (tailing) and adsorption to the column.[3] Converting this compound to a more volatile, non-polar ester, such as a methyl ester (FAME), improves chromatographic performance.[3]

Q4: How does this compound behave differently from non-deuterated Nonanoic acid in GC?

Deuterium-labeled compounds like this compound are often used as internal standards in quantitative analysis.[4] While chemically similar to their non-deuterated counterparts, they may exhibit a slight difference in retention time, often eluting slightly earlier. This is known as the chromatographic isotope effect.

Q5: What are the signs of an inappropriate injection volume?

An injection volume that is too large can lead to several issues, including:

  • Peak fronting or tailing: This distortion of the peak shape can affect accurate integration and quantification.

  • Broad peaks: This reduces resolution and sensitivity.

  • Split peaks: This can occur if the sample does not vaporize homogeneously in the inlet.

  • Poor reproducibility: Inconsistent peak areas or retention times across multiple injections.

  • Backflash: When the vaporized sample volume exceeds the liner capacity, it can contaminate the gas lines and lead to ghost peaks in subsequent runs.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, with a focus on problems related to injection volume.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Broadening)
Potential Cause Recommended Solution
Injection volume too large Reduce the injection volume in increments (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the effect on peak shape.
Inlet temperature too low or too high Optimize the inlet temperature. A temperature that is too low may result in slow vaporization and broad peaks, while a temperature that is too high can cause analyte degradation. A typical starting point is 250°C.[5]
Improper derivatization Ensure the derivatization reaction has gone to completion. Incomplete derivatization will leave polar, underivatized acid, which is prone to tailing.
Active sites in the liner or column Use a deactivated liner and a high-quality, inert GC column. Glass wool in the liner should also be deactivated. Consider trimming the first few centimeters of the column if it has become contaminated.
Solvent-analyte mismatch Ensure the polarity of the solvent is compatible with the stationary phase of the GC column.[2]
Issue 2: Low Sensitivity or Small Peak Area
Potential Cause Recommended Solution
Injection volume too small Cautiously increase the injection volume. Ensure the liner volume can accommodate the larger vapor volume to avoid backflash.
Split ratio too high (if using split injection) For trace analysis, a splitless injection is preferred to ensure the entire sample reaches the column.[2] If a split injection is necessary, reduce the split ratio.
Leaks in the system Perform a leak check of the injector, column fittings, and gas lines.
Analyte degradation in the inlet Lower the inlet temperature. Ensure a deactivated liner is being used to minimize active sites that can cause degradation.
Issue 3: Poor Reproducibility (Inconsistent Peak Areas)
Potential Cause Recommended Solution
Backflash due to excessive injection volume Calculate the solvent expansion volume to ensure it does not exceed the liner volume. Reduce the injection volume if necessary.
Syringe discrimination Use an autosampler for consistent injection speed and volume. If injecting manually, ensure a consistent and rapid injection technique.
Septum coring or leakage Replace the injector septum regularly. Small pieces of the septum in the liner can create active sites and affect reproducibility.
Inconsistent sample volume in the syringe Check the syringe for air bubbles before injection. Use the solvent plug technique for better accuracy.

Data Presentation

The following tables illustrate the expected impact of varying the injection volume on key chromatographic parameters for a derivatized this compound sample.

Table 1: Effect of Injection Volume on Peak Area and Height

Injection Volume (µL)Average Peak AreaPeak Area RSD (%)Average Peak HeightPeak Height RSD (%)
0.5550,0002.5150,0002.8
1.01,150,0001.8310,0002.1
2.02,100,0003.5550,0004.2
4.03,500,0008.2750,0009.5

RSD: Relative Standard Deviation

Table 2: Effect of Injection Volume on Peak Shape and Resolution

Injection Volume (µL)Tailing FactorPeak Width at Half Height (min)Resolution (from adjacent peak)
0.51.10.052.5
1.01.20.062.3
2.01.50.091.8
4.0> 2.0 (significant tailing)0.151.2

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes a common method for preparing fatty acid methyl esters for GC analysis.

Materials:

  • This compound standard

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Sample vials with PTFE-lined caps

Procedure:

  • Accurately weigh a known amount of this compound standard into a clean, dry reaction vial.

  • Add a specific volume of BF3-MeOH solution (e.g., 1 mL).

  • Securely cap the vial and heat the mixture at 60-80°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

This protocol provides a starting point for the GC-MS analysis. Parameters should be optimized for your specific instrument and application.

Parameter Condition
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection Mode Splitless
Injection Volume 1 µL (to be optimized)
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-500 (or Selected Ion Monitoring - SIM)

Visualizations

InjectionVolumeTroubleshooting start Start: Poor Chromatographic Results check_peak_shape Assess Peak Shape start->check_peak_shape check_sensitivity Assess Sensitivity (Peak Area) check_peak_shape->check_sensitivity No peak_shape_issue Tailing, Fronting, or Broad Peaks? check_peak_shape->peak_shape_issue Yes check_reproducibility Assess Reproducibility (RSD%) check_sensitivity->check_reproducibility No sensitivity_issue Low Peak Area? check_sensitivity->sensitivity_issue Yes reproducibility_issue High RSD%? check_reproducibility->reproducibility_issue Yes end End: Optimized Method check_reproducibility->end No reduce_volume Reduce Injection Volume peak_shape_issue->reduce_volume optimize_inlet_temp Optimize Inlet Temperature reduce_volume->optimize_inlet_temp check_derivatization Verify Derivatization optimize_inlet_temp->check_derivatization use_deactivated_liner Use Deactivated Liner/Column check_derivatization->use_deactivated_liner use_deactivated_liner->end increase_volume Increase Injection Volume (with caution) sensitivity_issue->increase_volume check_split_ratio Use Splitless or Lower Split Ratio increase_volume->check_split_ratio check_leaks Check for System Leaks check_split_ratio->check_leaks check_leaks->end check_backflash Check for Backflash (Calculate Vapor Volume) reproducibility_issue->check_backflash use_autosampler Use Autosampler check_backflash->use_autosampler replace_septum Replace Septum use_autosampler->replace_septum replace_septum->end

Caption: Troubleshooting workflow for GC analysis of this compound.

InjectionVolumeOptimization cluster_0 Initial Injection cluster_1 Evaluation cluster_2 Optimization Path cluster_3 Finalization start_volume Start with 1 µL Injection evaluate_chromatogram Evaluate Peak Shape, Area, and Reproducibility start_volume->evaluate_chromatogram good_results Acceptable Results? evaluate_chromatogram->good_results too_large Volume Too Large? (Tailing, Broadening, Poor RSD) good_results->too_large No finalize Final Optimized Volume good_results->finalize Yes too_small Volume Too Small? (Low Sensitivity) too_large->too_small No decrease_volume Decrease Volume (e.g., 0.5 µL) too_large->decrease_volume Yes increase_volume Increase Volume (e.g., 2 µL) Check Liner Capacity too_small->increase_volume Yes decrease_volume->evaluate_chromatogram increase_volume->evaluate_chromatogram

References

Technical Support Center: Nonanoic Acid-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with the recovery of Nonanoic acid-d2 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Sample Preparation: Suboptimal pH during extraction, analyte volatility leading to losses, and strong binding to the sample matrix.

  • Extraction Method: Inefficient partitioning in liquid-liquid extraction (LLE) or breakthrough in solid-phase extraction (SPE).

  • Analyte Properties: Adsorption of the fatty acid to glass or plasticware.

  • Analytical Instrumentation: Matrix effects in LC-MS or poor derivatization efficiency for GC-MS.

Q2: I am observing low recovery after my liquid-liquid extraction (LLE). What should I check?

Low recovery after LLE is often related to the partitioning of this compound between the aqueous and organic phases. Here are key aspects to verify:

  • pH of the Aqueous Phase: Nonanoic acid is a carboxylic acid and will be in its ionized (deprotonated) form at higher pH, making it more water-soluble. To ensure efficient extraction into an organic solvent, the pH of the aqueous sample should be acidified to at least two pH units below the pKa of nonanoic acid (pKa ≈ 4.96)[1]. A pH of ≤ 3 is recommended.

  • Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. While non-polar solvents are generally used, a solvent with intermediate polarity, such as diethyl ether or ethyl acetate, can be more effective for short-chain fatty acids[2].

  • Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

  • Emulsion Formation: Biological samples can sometimes form emulsions, which trap the analyte and prevent efficient phase separation. Centrifugation or the addition of salt can help to break up emulsions.

Q3: My recovery from solid-phase extraction (SPE) is inconsistent. What could be the problem?

Inconsistent SPE recovery can be due to several factors related to the sorbent, sample, and elution conditions.

  • Sorbent Selection: For short-chain fatty acids, a polymeric sorbent is often a good choice[3]. The capacity of the sorbent must be sufficient for the amount of analyte and other matrix components.

  • Sample pH: Similar to LLE, the sample should be acidified before loading onto the SPE cartridge to ensure the this compound is in its neutral form and can be retained by the sorbent.

  • Drying Step: Ensure the cartridge is adequately dried after the wash step. Residual water can interfere with the elution of the analyte.

  • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. A common issue is using a solvent that is too weak, leading to incomplete elution.

Q4: Can this compound be lost due to volatility?

Yes, nonanoic acid is a semi-volatile compound[4]. During sample preparation steps that involve heating or evaporation under a stream of nitrogen, significant losses can occur. It is advisable to perform these steps at a lower temperature and with a gentle stream of gas.

Q5: Is derivatization necessary for the analysis of this compound?

  • For GC-MS analysis: Derivatization is generally required to increase the volatility and thermal stability of nonanoic acid, allowing it to be analyzed by gas chromatography[5][6]. Common derivatization techniques include silylation (e.g., with BSTFA) or esterification (e.g., with methanol/BF3)[7][8].

  • For LC-MS analysis: While direct analysis is possible, derivatization can improve chromatographic properties and ionization efficiency[2][9].

Troubleshooting Guides

Poor Recovery During Sample Preparation
Symptom Potential Cause Recommended Action
Low recovery in initial sample extract Incorrect pH of the sample Adjust the sample pH to ≤ 3 before extraction to ensure this compound is in its protonated, less polar form[2][10].
Analyte loss due to volatility Avoid high temperatures during sample processing. If evaporation is necessary, use a gentle stream of nitrogen at a reduced temperature[3][11].
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the fatty acid to surfaces[8][12].
Binding to sample matrix For complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary to release the analyte.
Issues with Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Action
Low recovery after LLE Suboptimal extraction solvent Test different extraction solvents such as diethyl ether, ethyl acetate, or a mixture of hexane and isopropanol[2].
Insufficient phase partitioning Perform multiple extractions (e.g., 3 times) with smaller volumes of fresh solvent. Ensure vigorous mixing during extraction to maximize surface area contact between the two phases.
Emulsion formation Centrifuge the sample at a higher speed, add sodium chloride to the aqueous phase, or try gentle mixing instead of vigorous shaking.
High variability between replicates Inconsistent pH adjustment Ensure the pH is consistently adjusted for all samples and standards.
Incomplete phase separation Allow sufficient time for the phases to separate completely. If necessary, centrifuge to achieve a clean separation.
Problems with Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Action
Low recovery after SPE Analyte breakthrough during loading Ensure the sample is loaded at an appropriate flow rate. If the analyte is breaking through, the sorbent may be overloaded, or a stronger sorbent may be needed.
Incomplete elution Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the elution solvent is compatible with the sorbent.
Co-elution of interfering compounds Optimize the wash step to remove matrix interferences without eluting the analyte. A less polar wash solvent may be required.
High background or matrix effects Insufficient washing of the SPE cartridge Increase the volume or the strength of the wash solvent to remove more of the matrix components.
Inappropriate sorbent material Select a sorbent that has a high affinity for the analyte and a low affinity for the interfering matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Add 10 µL of 2M HCl to acidify the sample to a pH of approximately 2-3.

  • Extraction:

    • Add 500 µL of ethyl acetate to the sample.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step two more times, combining the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Sample Preparation:

    • To 500 µL of urine, add an internal standard.

    • Acidify the sample to pH 2-3 with 1M HCl.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the prepared urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Visual Troubleshooting Guides

Poor_Recovery_Troubleshooting start_node Start: Poor Recovery of This compound check_sample_prep Review Sample Preparation start_node->check_sample_prep process_node process_node decision_node decision_node solution_node solution_node is_ph_ok pH ≤ 3? check_sample_prep->is_ph_ok adjust_ph Adjust pH to ≤ 3 is_ph_ok->adjust_ph No check_volatility Consider Volatility Losses is_ph_ok->check_volatility Yes is_heating Heating Step Involved? check_volatility->is_heating reduce_temp Reduce Temperature/ Use Gentle N2 Stream is_heating->reduce_temp Yes check_adsorption Check for Adsorption is_heating->check_adsorption No use_inertware Use Silanized Glassware or Polypropylene check_adsorption->use_inertware check_extraction Review Extraction Method (LLE/SPE) use_inertware->check_extraction is_lle Using LLE? check_extraction->is_lle optimize_lle Optimize LLE: - Test Solvents - Multiple Extractions is_lle->optimize_lle Yes is_spe Using SPE? is_lle->is_spe No check_analysis Review Analytical Method optimize_lle->check_analysis optimize_spe Optimize SPE: - Check Sorbent - Optimize Wash/Elution is_spe->optimize_spe Yes is_spe->check_analysis No optimize_spe->check_analysis is_gcms Using GC-MS? check_analysis->is_gcms check_derivatization Check Derivatization Efficiency is_gcms->check_derivatization Yes is_lcms Using LC-MS? is_gcms->is_lcms No check_matrix_effects Investigate Matrix Effects is_lcms->check_matrix_effects Yes

Caption: Troubleshooting workflow for poor this compound recovery.

LLE_vs_SPE_Decision_Tree start_node Choosing an Extraction Method for This compound sample_complexity Sample Matrix Complexity? start_node->sample_complexity decision_node decision_node method_node method_node pro_con_node pro_con_node use_spe Consider Solid-Phase Extraction (SPE) sample_complexity->use_spe High use_lle Consider Liquid-Liquid Extraction (LLE) sample_complexity->use_lle Low high_complexity High low_complexity Low spe_pros Pros: - Good for complex matrices - High selectivity - Amenable to automation use_spe->spe_pros spe_cons Cons: - Method development can be complex - Potential for sorbent variability use_spe->spe_cons lle_pros Pros: - Simple and widely applicable - Low cost use_lle->lle_pros lle_cons Cons: - Can be labor-intensive - Prone to emulsions - May have lower selectivity use_lle->lle_cons

Caption: Decision tree for selecting an extraction method.

References

Technical Support Center: Nonanoic Acid-d2 for Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Nonanoic acid-d2 in liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and compensating for ion suppression, a common challenge in LC-MS. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding and Compensating for Ion Suppression with this compound

Ion suppression is a matrix effect that can significantly impact the accuracy, precision, and sensitivity of quantitative LC-MS analyses.[1][2] It occurs when co-eluting components from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[1][3] While ion suppression cannot always be eliminated, its effects can be reliably compensated for through the use of an appropriate internal standard.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS.[3][4] This is because they are chemically and physically almost identical to their non-deuterated counterparts, meaning they experience similar effects from the sample matrix, including ion suppression.[3][5] By adding a known concentration of this compound to your samples, you can normalize the signal of your analyte of interest, thereby correcting for variations in ionization efficiency.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of an analyte of interest is reduced by the presence of other co-eluting compounds in the sample matrix.[1][3] This competition for ionization can lead to a significant decrease in the analyte's signal intensity, affecting the accuracy and sensitivity of the analysis.[2]

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A2: A deuterated internal standard (IS) like this compound is a stable isotope-labeled version of the analyte or a compound with very similar physicochemical properties.[3][4] Because the IS and the analyte co-elute and have nearly identical ionization properties, they are affected by ion suppression in the same way.[2][5] By measuring the ratio of the analyte signal to the IS signal, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: When should I use this compound as an internal standard?

A3: this compound is an ideal internal standard when you are quantifying nonanoic acid or other structurally similar medium-chain fatty acids. For analytes that are not structurally related to nonanoic acid, a different, more appropriate deuterated internal standard should be chosen to ensure similar chromatographic behavior and ionization response.

Q4: Can the concentration of the internal standard affect my results?

A4: Yes, an excessively high concentration of the internal standard can itself cause ion suppression for the analyte of interest, as they will compete for ionization.[3] It is crucial to optimize the concentration of the internal standard to be detectable with good signal-to-noise without causing suppression.

Q5: What are the key steps to implement this compound as an internal standard in my workflow?

A5: The key steps are:

  • Prepare a stock solution of this compound at a known concentration.

  • Spike all samples, calibration standards, and quality controls with a consistent and known amount of the this compound working solution.

  • Analyze the samples using your LC-MS method.

  • Calculate the ratio of the peak area of your analyte to the peak area of this compound.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of your unknown samples from the calibration curve.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Both analyte and this compound signals are suppressed. Significant matrix effects are present in the sample.Improve sample preparation to remove interfering matrix components through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Optimize chromatographic conditions to better separate the analyte and IS from the interfering compounds.[1]
Analyte signal is suppressed, but the this compound signal is stable. The analyte and internal standard are not co-eluting and are therefore experiencing different matrix effects. This can happen due to the "isotope effect" where deuterated compounds sometimes elute slightly earlier or later than their non-deuterated counterparts.[6][7]Adjust the chromatographic method to ensure complete co-elution of the analyte and the internal standard.[5] Consider using a different deuterated internal standard if co-elution cannot be achieved.
Poor reproducibility of the analyte/IS ratio. Inconsistent addition of the internal standard to the samples. Instability of the analyte or internal standard in the sample matrix.Ensure precise and consistent pipetting of the internal standard into all samples. Evaluate the stability of the analyte and internal standard in the sample matrix over the analysis time.
No signal or very low signal for this compound. Incorrect preparation of the internal standard working solution. Degradation of the internal standard. Instrument sensitivity issues.Prepare a fresh working solution of the internal standard and re-spike the samples. Check the expiry date and storage conditions of the this compound stock. Perform an instrument performance qualification to ensure it is operating within specifications.

Quantitative Data Summary

The following table summarizes different strategies for mitigating ion suppression in LC-MS analysis.

Strategy Principle Advantages Disadvantages
Sample Preparation Removal of interfering matrix components prior to LC-MS analysis.Can significantly reduce or eliminate ion suppression.Can be time-consuming and may lead to analyte loss.
Chromatographic Separation Separation of the analyte of interest from co-eluting matrix components.Effective at reducing ion suppression without extensive sample cleanup.May require longer run times and significant method development.
Dilution of Sample Reducing the concentration of matrix components by diluting the sample.Simple and quick to implement.Reduces the concentration of the analyte, potentially impacting sensitivity.
Use of a Stable Isotope-Labeled Internal Standard (e.g., this compound) The internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.Considered the most reliable method for compensating for matrix effects. Provides high accuracy and precision.[2]A specific deuterated internal standard is required for each analyte, which can be expensive.[8]
Matrix-Matched Calibration Preparation of calibration standards in a matrix identical to the sample.Can compensate for ion suppression.[3]Difficult to obtain a truly blank matrix, especially for endogenous compounds.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Materials:

    • This compound standard

    • LC-MS grade methanol or other suitable solvent

    • Calibrated analytical balance

    • Volumetric flasks and calibrated pipettes

  • Procedure for 1 mg/mL Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.

    • Stopper the flask and invert several times to ensure complete mixing.

    • Store the stock solution at an appropriate temperature (e.g., -20 °C) in a tightly sealed container.

  • Procedure for 1 µg/mL Working Solution:

    • Pipette 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase or a solvent compatible with your sample.

    • Mix thoroughly. This working solution is now ready to be added to your samples.

Protocol 2: Evaluating Ion Suppression Using Post-Column Infusion

This protocol helps to identify regions in the chromatogram where ion suppression occurs.[2][3]

  • Setup:

    • Prepare a solution of your analyte at a concentration that gives a stable signal (e.g., 1 µg/mL in mobile phase).

    • Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) into the LC flow stream after the analytical column, using a T-junction.

    • Set up the mass spectrometer to monitor the analyte's transition.

  • Procedure:

    • Begin the infusion of the analyte solution into the mobile phase. You should observe a stable baseline signal on the mass spectrometer.

    • Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte).

    • Monitor the baseline signal. Any significant drop in the signal intensity indicates a region of ion suppression.

    • By observing the retention times at which the signal drops, you can determine where in your chromatographic run ion suppression is most severe.

Visualizations

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_suppression Ion Suppression Event Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation Desolvation GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons Ion Formation MS Mass Spectrometer GasPhaseIons->MS Detection ReducedSignal Reduced Analyte Signal GasPhaseIons->ReducedSignal Matrix Co-eluting Matrix Components Competition Competition for Charge and Droplet Surface Matrix->Competition Competition->Droplet

Caption: Mechanism of Ion Suppression in ESI-MS.

InternalStandardWorkflow Sample Sample, Calibrator, QC Spike Spike with this compound (IS) Sample->Spike Prep Sample Preparation Spike->Prep LCMS LC-MS Analysis Prep->LCMS Data Acquire Peak Areas (Analyte and IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Caption: Workflow for using an internal standard.

TroubleshootingTree Start Ion Suppression Issue Observed CheckIS Is the IS signal also suppressed? Start->CheckIS YesIS Yes CheckIS->YesIS Yes NoIS No CheckIS->NoIS No ActionBoth Improve Sample Prep Optimize Chromatography YesIS->ActionBoth CheckCoelution Do Analyte and IS co-elute? NoIS->CheckCoelution YesCoelute Yes CheckCoelution->YesCoelute Yes NoCoelute No CheckCoelution->NoCoelute No CheckISConcentration Is IS concentration too high? YesCoelute->CheckISConcentration ActionNoCoelute Adjust Chromatography for Co-elution NoCoelute->ActionNoCoelute YesHighIS Yes CheckISConcentration->YesHighIS Yes NoHighIS No CheckISConcentration->NoHighIS No ActionLowerIS Reduce IS Concentration YesHighIS->ActionLowerIS FurtherInvestigation Investigate other sources of variability NoHighIS->FurtherInvestigation

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: Storage and Handling of Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of deuterated fatty acids (D-PUFAs). Adherence to these guidelines is critical for maintaining sample integrity, ensuring experimental reproducibility, and preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using deuterated fatty acids?

A1: Deuterated fatty acids are chemically reinforced to resist oxidative damage.[1] By substituting hydrogen atoms with deuterium at specific, oxidation-prone positions (the bis-allylic sites), the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond.[2][3] This "kinetic isotope effect" significantly slows down the chain reaction of lipid peroxidation, protecting cells and membranes from oxidative stress.[1][2][4]

Q2: How should I store deuterated fatty acids upon receipt?

A2: Proper storage is crucial to prevent degradation. For long-term storage, deuterated fatty acids, especially polyunsaturated ones (D-PUFAs), should be stored at -20°C or lower.[5][6][7] They are often supplied in an organic solvent within an amber ampule with the headspace purged with an inert gas like argon to prevent oxidation.[8] If supplied as a powder, unsaturated fatty acids are particularly susceptible to oxidation and hydrolysis and should be dissolved in a suitable organic solvent and stored under an inert atmosphere at -20°C.[6][7]

Q3: What type of containers should I use for storing D-PUFAs?

A3: When dissolved in organic solvents, D-PUFAs should always be stored in glass containers with Teflon-lined closures.[6][7] Avoid using plastic or polymer-based containers (e.g., polystyrene, polypropylene), as organic solvents can leach impurities from the plastic, contaminating your sample.[6][7]

Q4: My deuterated fatty acid is supplied as a powder. How should I handle it? A4: Saturated deuterated fatty acids are relatively stable as powders.[6][7] However, unsaturated D-PUFAs are often hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[6][7] It is best practice to dissolve unsaturated D-PUFAs in a high-purity organic solvent (like ethanol or chloroform) immediately upon opening, purge with an inert gas (argon or nitrogen), and store at -20°C or below.[6][8] Before opening a powdered sample, always allow the container to warm to room temperature to prevent condensation of moisture onto the product.[6][7]

Q5: What precautions should I take when handling D-PUFA solutions?

A5: To avoid contamination and degradation, always use clean, dry glassware and transfer instruments made of glass, stainless steel, or Teflon.[6][7][9] Do not use plastic pipette tips for transferring organic solutions of lipids.[6][7] To prevent isotopic contamination and moisture absorption, handle samples under a dry, inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.[10][11][12]

Data Summary Tables

Table 1: Recommended Storage Conditions for Deuterated Fatty Acids

ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes chemical degradation and enzymatic activity.[5][6] Some studies suggest -80°C for optimal long-term stability of PUFAs.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, which is a primary degradation pathway for unsaturated fatty acids.[6][7][8]
Container Amber Glass Vial/AmpuleProtects from light, which can catalyze oxidation. Glass avoids leaching of impurities associated with plastic.[6][14]
Closure Teflon-lined CapProvides an inert seal and prevents contamination from the cap material.[6][7]
Form Solution in Organic SolventUnsaturated fatty acids are more stable in solution than as a powder, which can be hygroscopic.[6][7]
Freeze/Thaw Cycles MinimizeMultiple freeze-thaw cycles should be avoided; consider aliquoting the sample upon first use.[8]

Table 2: Material Compatibility for Handling and Storage

MaterialUse in Organic SolventsUse in Aqueous SolutionsNotes
Glass (Borosilicate) Recommended Recommended Inert and does not leach contaminants into organic solvents.[6]
Stainless Steel Recommended Recommended Suitable for transfer devices like spatulas and needles.[6]
Teflon (PTFE) Recommended Recommended Ideal for vial cap liners and transfer tubing.[6]
Polypropylene (PP) / Polystyrene (PS) Not Recommended AcceptableOrganic solvents can leach plasticizers and other contaminants.[6][7]

Troubleshooting Guide

Q: I see an unexpected peak in my NMR spectrum. What could be the cause?

A: This is often due to water contamination.[10][14] Deuterated solvents are highly hygroscopic.[9] To minimize water peaks, always use thoroughly dried NMR tubes, handle solvents in a dry atmosphere, and consider using single-use ampules.[9][10][14] Rinsing the NMR tube with D₂O and then with your deuterated solvent can help exchange protons on the glass surface for deuterium.[10][14]

Q: My experimental results are inconsistent. Could my D-PUFA have degraded?

A: Inconsistent results can be a sign of sample degradation. The most common cause is oxidation due to improper storage (exposure to air, light) or hydrolysis from moisture contamination.[6] Review your storage and handling procedures. If degradation is suspected, it is advisable to use a fresh vial or re-qualify the material using a technique like GC-MS or LC-MS.[15]

Q: I suspect my D-PUFA solution is contaminated. What are common sources?

A: Contamination can arise from several sources:

  • Leaching: Storing or transferring organic solutions with plastic materials.[6][7]

  • Moisture: Absorbed from the atmosphere during handling.[9]

  • Cross-Contamination: Using glassware or equipment that has not been properly cleaned.

  • Isotopic Exchange: Protons from residual water or other protic sources can exchange with deuterium, lowering the isotopic enrichment. Handle under an inert, dry atmosphere to prevent this.[11][12]

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Action cluster_2 Resolution Start Inconsistent Results or Suspected Degradation CheckStorage Review Storage Conditions: - Temp ≤ -20°C? - Inert Atmosphere? - Protected from Light? Start->CheckStorage CheckHandling Review Handling Procedures: - Used Glass/Teflon? - Avoided Moisture? - Minimized Air Exposure? Start->CheckHandling StorageIssue Storage Protocol Violated CheckStorage->StorageIssue HandlingIssue Handling Protocol Violated CheckHandling->HandlingIssue StorageIssue->HandlingIssue No QC Perform Quality Control (e.g., LC-MS, GC-MS) to assess purity & integrity StorageIssue->QC Yes HandlingIssue->StorageIssue No HandlingIssue->QC Yes Discard Discard Suspect Aliquot/ Use Fresh Stock QC->Discard Degradation Confirmed End Proceed with Experiment QC->End Integrity OK ReviseProtocol Revise & Document Protocols Discard->ReviseProtocol ReviseProtocol->End ExperimentalWorkflow cluster_0 Preparation cluster_1 Handling under Inert Atmosphere cluster_2 Storage Start Start: Powdered D-PUFA at ≤ -20°C Acclimate Acclimate Vial to Room Temp in Desiccator Start->Acclimate Prep_Glass Prepare Dry Glassware & Solvent Acclimate->Prep_Glass Dissolve Dissolve Powder in Organic Solvent Prep_Glass->Dissolve Mix Vortex to Mix Dissolve->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Purge Purge Headspace with Inert Gas Aliquot->Purge Store Store Aliquots at ≤ -20°C Purge->Store End End: Stock Solution Ready for Use Store->End LipidPeroxidation cluster_PUFA Standard PUFA Peroxidation (Rapid Chain Reaction) cluster_DPUFA D-PUFA Protection (Chain Reaction Termination) PUFA PUFA with C-H bond H_Abstraction H• Abstraction (Rate-Limiting Step) PUFA->H_Abstraction ROS Reactive Oxygen Species (ROS) ROS->H_Abstraction Lipid_Radical Lipid Radical (L•) H_Abstraction->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Oxygen O₂ Oxygen->Peroxyl_Radical Chain_Reaction Chain Reaction Propagation Peroxyl_Radical->Chain_Reaction Neighbor_PUFA Neighboring PUFA Neighbor_PUFA->Chain_Reaction Chain_Reaction->H_Abstraction Attacks another PUFA DPUFA D-PUFA with Stronger C-D bond D_Abstraction D• Abstraction Greatly Slowed (Kinetic Isotope Effect) DPUFA->D_Abstraction ROS2 Reactive Oxygen Species (ROS) ROS2->D_Abstraction Block Peroxidation Chain Reaction Blocked D_Abstraction->Block

References

Technical Support Center: Nonanoic Acid-d2 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of Nonanoic Acid-d2. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific peak shape problems in a question-and-answer format.

Issue 1: Peak Tailing

Question: Why is my this compound peak tailing and how can I fix it?

Answer:

Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like nonanoic acid. It can compromise resolution and lead to inaccurate quantification.[1][2][3] The primary causes are typically related to secondary chemical interactions on the column or issues with the chromatographic system.

Potential Causes & Solutions:

  • Secondary Site Interactions: The carboxylic acid group of nonanoic acid can interact strongly with active sites, such as residual silanol groups on silica-based columns.[4][5][6] These interactions delay the elution of a portion of the analyte molecules, causing a tail.

    • Solution 1 (LC): Adjust Mobile Phase pH. For acidic compounds, ensure the mobile phase pH is at least 2 units below the analyte's pKa. This keeps the nonanoic acid in its protonated, less polar form, minimizing interactions with silanols.[1][7]

    • Solution 2 (LC/GC): Use an Inert Column. Employ a highly deactivated or end-capped column to reduce the number of available active sites.[2][5]

    • Solution 3 (GC): Derivatization. Convert the nonanoic acid to a less polar ester (e.g., a methyl or silyl ester). This is a highly effective method to eliminate the active hydrogen responsible for tailing.[8][9] See the detailed protocol below.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][4]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Extra-Column Effects: Problems outside the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and tailing.[2][4]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are properly connected to minimize dead volume.[2][7]

  • Column Contamination or Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can distort the flow path.[1][7][10]

    • Solution: Backflush the column. If the problem persists, replace the column. Using a guard column can help prevent contamination.[1][10]

G start Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload action_dilute Reduce Concentration / Injection Volume check_overload->action_dilute Yes check_ph Is Mobile Phase pH > pKa-2? (LC Specific) check_overload->check_ph No end_node Peak Shape Improved action_dilute->end_node action_adjust_ph Lower Mobile Phase pH check_ph->action_adjust_ph Yes check_column Is Column Old or Contaminated? check_ph->check_column No action_adjust_ph->end_node action_backflush Backflush or Replace Column check_column->action_backflush Yes consider_derivatization Consider Derivatization (GC Specific) check_column->consider_derivatization No action_backflush->end_node consider_derivatization->end_node

Caption: A decision tree for troubleshooting peak tailing.

Issue 2: Peak Fronting

Question: My this compound peak looks like a shark fin (fronting). What is causing this?

Answer:

Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but indicates a significant issue.[11] The most frequent cause is column overload or a mismatch between your sample solvent and the mobile phase.[11][12][13]

Potential Causes & Solutions:

  • Mass Overload: This is the most common reason for peak fronting.[11][12] The concentration of the analyte is too high for the column to handle, causing the stationary phase to become saturated. Excess molecules travel through the column with less interaction, eluting earlier.[11]

    • Solution: The simplest fix is to dilute your sample (e.g., by a factor of 10) or inject a smaller volume.[11][12] For GC, you can also increase the split ratio.[11]

  • Sample Solvent Incompatibility (LC): If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte band to spread improperly at the column inlet.[4][13][14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7][14]

  • Column Collapse/Failure: A sudden physical change to the column packing, such as a void at the inlet or bed collapse, can lead to peak fronting.[5][10] This is often accompanied by a sudden drop in retention time.[12]

    • Solution: This type of failure is irreversible. The column must be replaced.[10]

ParameterConditionObservationRecommended Action
Sample Concentration High (e.g., >100 µg/mL)"Shark fin" peak shapeDilute sample 1:10 or 1:100
Injection Volume High (e.g., >10 µL on analytical HPLC)Fronting on all peaks, especially early onesReduce injection volume to 1-5 µL
Sample Solvent 100% AcetonitrileFronting with highly aqueous mobile phaseRe-dissolve sample in mobile phase
Retention Time Sudden, significant decreaseAll peaks fronting, loss of backpressureReplace the column
Issue 3: Split Peaks

Question: Why am I seeing a split or shouldered peak for this compound?

Answer:

A split peak occurs when a single compound appears as two or more closely spaced peaks. This is almost always caused by an issue at the point of injection or the very beginning of the column, creating two separate sample bands.[15][16][17][18]

Potential Causes & Solutions:

  • Improper Column Installation (GC): If the column is installed at the wrong depth in the inlet, the sample may not be transferred onto the column as a single, tight band.[17] A poor column cut can also create a turbulent flow path.[16]

    • Solution: Re-install the column according to the manufacturer's specifications for your instrument. Ensure you make a clean, 90-degree cut at the column end.[16]

  • Inlet Contamination (GC): Active sites or non-volatile residue in the inlet liner can interact with the sample, disrupting its introduction to the column.[16][19]

    • Solution: Perform regular inlet maintenance. Replace the inlet liner and septum. If necessary, trim 10-20 cm from the front of the column.[19]

  • Solvent Mismatch in Splitless Injection (GC): Using a sample solvent that is not compatible with the stationary phase polarity can cause poor sample focusing at the head of the column.[18][19]

    • Solution: Choose a solvent that is more compatible with the stationary phase. Alternatively, using a retention gap can help focus the analyte band.[17]

  • Co-elution: In rare cases, an interfering compound may be eluting at almost the same time as your analyte, giving the appearance of a split peak.[5][12]

    • Solution: Analyze a standard of this compound alone to confirm. If the standard is fine, optimize your chromatographic method (e.g., change the temperature program or mobile phase gradient) to separate the interference.[5]

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks check_installation Check Column Installation & Cut Quality check_all_peaks->check_installation Yes check_coelution Is an Interferent Co-eluting? check_all_peaks->check_coelution No check_liner Check Inlet Liner for Contamination (GC) check_installation->check_liner end_node Peak Shape Improved check_liner->end_node action_optimize Optimize Separation Method check_coelution->action_optimize Yes action_standard Inject Standard to Confirm check_coelution->action_standard No action_optimize->end_node action_standard->end_node

Caption: A workflow for diagnosing the cause of split peaks.

Experimental Protocols

Protocol: Derivatization of this compound for GC Analysis

This protocol describes the esterification of this compound to its methyl ester (nonanoate-d2 methyl ester) to improve volatility and peak shape in GC analysis.

Objective: To convert polar carboxylic acids into less polar, more volatile methyl esters, eliminating peak tailing caused by active hydrogens.[8][9]

Materials:

  • Sample containing this compound

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • 2 mL GC vials with inserts

  • Heating block or water bath set to 60°C

  • Vortex mixer

Methodology:

  • Sample Preparation: To an appropriate amount of dried sample extract in a glass tube, add 500 µL of 14% BF3 in methanol.

  • Reaction: Cap the tube tightly and vortex briefly. Place the tube in the heating block at 60°C for 10 minutes to allow the esterification reaction to proceed.

  • Extraction: Remove the tube and allow it to cool to room temperature. Add 500 µL of hexane and 500 µL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute. Centrifuge briefly (e.g., 2 minutes at 2000 rpm) to separate the layers. The top layer is the hexane containing the fatty acid methyl esters (FAMEs).

  • Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Frequently Asked Questions (FAQs)

Q1: Does the deuterium labeling (d2) on nonanoic acid affect its chromatographic behavior? A: Generally, no. The substitution of two hydrogen atoms with deuterium results in a negligible change in polarity and volatility. Therefore, this compound should have nearly identical retention times and chromatographic behavior to unlabeled nonanoic acid under the same conditions. Its primary difference is its mass, which is used for detection and quantification by a mass spectrometer.

Q2: I see tailing with this compound but not with other, less polar compounds in my sample. Why? A: This strongly suggests a chemical interaction between the acidic nature of nonanoic acid and the stationary phase.[4][6] Less polar or non-acidic compounds do not have the active carboxyl hydrogen, so they do not interact with active sites (like silanols) on the column packing. This is a classic sign that you need to address the secondary interactions, for example by adjusting the mobile phase pH (LC) or by using derivatization (GC).[1][8]

Q3: Can my injection technique cause peak shape problems? A: Yes, especially with manual injections in GC. A slow or inconsistent injection can introduce the sample in a broad band, leading to wide or split peaks.[17][20] Using an autosampler is highly recommended for reproducibility.[17] In LC, injecting a sample in a solvent much stronger than the mobile phase can also distort the peak shape, often causing fronting.[13][14]

Q4: How often should I perform inlet maintenance on my GC to avoid peak shape issues? A: The frequency depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to replace the liner and septum every 50-100 injections. For clean samples, this can be extended. A good practice is to monitor peak shape and response over time. When you begin to see tailing or a loss in signal for active compounds like nonanoic acid, it is time for maintenance.

Q5: What is an acceptable peak asymmetry or tailing factor? A: For most regulated analyses, a USP tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.5 is considered good. A value greater than 2.0 is generally unacceptable as it can significantly impact integration accuracy and resolution.[1] Always refer to the specific requirements of your analytical method.

References

Calculating concentration with Nonanoic acid-d2 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Nonanoic acid-d2 as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of nonanoic acid, where two hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative analysis, particularly in mass spectrometry (MS) based methods like LC-MS or GC-MS.[1][2][3][4] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of the target analyte (the non-deuterated nonanoic acid or similar fatty acids).[5]

Q2: What are the advantages of using a stable isotope-labeled internal standard like this compound?

Stable isotope-labeled standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:[6][7][8]

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the native nonanoic acid. This means it behaves similarly during sample extraction, derivatization, and chromatography.[9][10]

  • Co-elution: It typically co-elutes with the analyte in chromatographic separations, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[11]

  • Correction for Variability: By adding a known amount of the IS to all samples, standards, and quality controls at the beginning of the workflow, any loss of sample during preparation or fluctuations in instrument response will affect both the analyte and the IS proportionally.[5][12][13] The ratio of the analyte signal to the IS signal is used for quantification, which remains constant even if absolute signal intensities vary.[13]

Q3: When is it appropriate to use this compound as an internal standard?

This compound is an ideal internal standard for the quantification of nonanoic acid. It can also be suitable for the quantification of other medium-chain fatty acids where a structurally identical stable isotope-labeled standard is not available. The key is that the IS should be chemically similar to the analyte to ensure it behaves in a comparable manner throughout the analytical process.[12][14]

Q4: Can deuterated internal standards like this compound cause problems?

While highly effective, deuterated standards are not without potential issues:

  • Chromatographic Separation: In some cases, the deuterium labeling can cause a slight shift in retention time, leading to partial or complete chromatographic separation from the analyte. If this occurs in a region of variable ion suppression, the correction may not be accurate.[7][15]

  • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, which can interfere with the measurement of low analyte concentrations.

  • Deuterium Exchange: Under certain conditions (e.g., acidic or basic solutions), the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.[2][9]

Q5: How do I calculate the concentration of my analyte using this compound?

The concentration is calculated using a calibration curve. The curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in the calibration standards.[13] The concentration of the unknown sample is then determined by calculating its analyte/IS peak area ratio and interpolating this value on the calibration curve.[5][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent Internal Standard (IS) Peak Area Across Samples Pipetting/spiking errors. Inconsistent sample processing or extraction recovery. IS degradation or instability in the sample matrix.Ensure calibrated pipettes are used and proper mixing occurs after spiking the IS.[14] Standardize all sample preparation steps. Add the IS at the earliest possible stage to account for losses during the entire procedure.[10] Check the stability of the IS in the matrix under your experimental conditions.
Poor Peak Shape for Analyte and/or IS Column overload. Incompatibility between injection solvent and mobile phase. Column degradation.Reduce injection volume or dilute the sample. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Use a guard column and/or replace the analytical column.
High Variability in Analyte/IS Ratio for Replicate Injections Instrument instability (e.g., fluctuating spray in ESI). Poor mixing of IS in the sample. Co-eluting interferences affecting analyte or IS ionization.Check instrument performance and perform necessary maintenance. Ensure thorough vortexing/mixing after adding the IS. Optimize chromatographic separation to resolve interferences.[17] Evaluate and mitigate matrix effects.
Analyte Signal is Suppressed or Enhanced (Matrix Effect) Co-eluting matrix components are altering the ionization efficiency of the analyte and/or IS.[11][17]A stable isotope-labeled IS like this compound should compensate for this.[6] If not, it may indicate chromatographic separation of the analyte and IS. Improve sample cleanup procedures (e.g., solid-phase extraction). Optimize chromatography to separate the analyte from the interfering matrix components.[17] Dilute the sample to reduce the concentration of matrix components.
Calibration Curve is Non-Linear Ion suppression at higher concentrations.[18] Detector saturation. Incorrect preparation of calibration standards.Use a narrower concentration range for the calibration curve. Use a weighted regression model (e.g., 1/x or 1/x²). Dilute samples that are expected to be at high concentrations. Double-check all dilutions and calculations for the standards.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the analyte (Nonanoic Acid) and the internal standard (this compound).

Materials:

  • Nonanoic Acid (analytical standard grade)

  • This compound (isotopic purity >98%)

  • LC-MS grade solvent (e.g., Methanol, Acetonitrile, or Ethanol)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Analyte Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of Nonanoic Acid.

    • Dissolve the weighed standard in a 10 mL volumetric flask using the chosen solvent.

    • Ensure the standard is fully dissolved before filling to the mark.

    • Label clearly and store at -20°C or as recommended.

  • Internal Standard Stock Solution (e.g., 1 mg/mL):

    • Repeat the same procedure as for the analyte stock solution using this compound.

  • Working Solutions:

    • Prepare intermediate and working solutions by performing serial dilutions of the stock solutions using the same solvent. These will be used for creating the calibration curve and for spiking into samples.

Calibration Curve Preparation

Objective: To prepare a set of standards with known analyte concentrations and a constant internal standard concentration.

Procedure:

  • Label a set of vials for your calibration levels (e.g., CAL 1 to CAL 8) plus a blank.

  • To each vial (except the blank), add the appropriate volume of the analyte working solution to achieve the desired concentration range.

  • To each vial (including the blank), add a fixed volume of the this compound working solution to achieve a final concentration that gives a stable and moderate signal (e.g., 50 ng/mL).

  • Bring all vials to the same final volume with the solvent.

Example Calibration Curve Concentrations:

Standard IDAnalyte Conc. (ng/mL)IS Conc. (ng/mL)
Blank050
CAL 1150
CAL 2550
CAL 31050
CAL 45050
CAL 510050
CAL 625050
CAL 750050
CAL 8100050
Sample Preparation and Analysis

Objective: To extract the analyte from the sample matrix and add the internal standard for quantification.

Procedure:

  • Aliquot a known volume or weight of your sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube.

  • Add the same fixed volume of the this compound working solution as used in the calibration curve to each sample.

  • Vortex thoroughly to ensure complete mixing.

  • Perform the sample extraction procedure (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction, or solid-phase extraction).

  • Centrifuge to pellet any precipitate.

  • Transfer the supernatant (or the appropriate solvent layer) to a new vial.

  • Evaporate the solvent if necessary and reconstitute in the mobile phase.

  • Inject the prepared sample, calibration standards, and quality control samples into the LC-MS/MS system.

Data Presentation

Table of Mass Transitions for LC-MS/MS Analysis:

Note: These are typical values and should be optimized on your specific instrument.

CompoundPrecursor Ion [M-H]⁻Product Ion
Nonanoic Acid157.1113.1
This compound159.1115.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock (this compound) stock_is->cal_standards qc_samples QC Samples stock_is->qc_samples spike Spike IS into Sample, CAL, QC stock_is->spike lcms LC-MS/MS Analysis cal_standards->lcms qc_samples->lcms sample Unknown Sample sample->spike extract Sample Extraction (e.g., LLE, SPE) spike->extract reconstitute Reconstitute extract->reconstitute reconstitute->lcms integrate Peak Integration (Area Analyte / Area IS) lcms->integrate plot Plot Calibration Curve integrate->plot calculate Calculate Concentration plot->calculate

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Calibration

internal_standard_logic cluster_measurement Instrument Measurement cluster_calibration Calibration cluster_output Calculation Area_A Analyte Peak Area (Area_A) Ratio_Response Response Ratio = Area_A / Area_IS Area_A->Ratio_Response Area_IS IS Peak Area (Area_IS) Area_IS->Ratio_Response Cal_Curve Calibration Curve (Response Ratio vs. Conc_A) Ratio_Response->Cal_Curve Y-axis Conc_A Known Analyte Concentration (Conc_A) Ratio_Conc Concentration Ratio = Conc_A / Conc_IS Conc_A->Ratio_Conc Conc_A->Cal_Curve X-axis Conc_IS Fixed IS Concentration (Conc_IS) Conc_IS->Ratio_Conc Unknown_Conc Calculate Unknown Analyte Concentration Cal_Curve->Unknown_Conc

Caption: The relationship between concentration and response ratios in internal standard calibration.

Troubleshooting Decision Tree

troubleshooting_tree start High CV% or Inaccurate QC Results q1 Is IS Area Consistent? start->q1 a1_yes Check Analyte Signal q1->a1_yes Yes a1_no Review Spiking & Sample Prep Procedure q1->a1_no No q2 Is Analyte Signal Consistent in Replicates? a1_yes->q2 a2_yes Review Calibration Curve (Linearity, Range) q2->a2_yes Yes a2_no Investigate Matrix Effects & Chromatography q2->a2_no No

Caption: A decision tree for troubleshooting common issues in quantitative analysis.

References

Validation & Comparative

A Comparative Guide to Nonanoic Acid-d2 and Other Deuterated Fatty Acid Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Nonanoic acid-d2 against other commonly used deuterated fatty acid standards, supported by experimental data and detailed protocols.

Deuterated fatty acids are the gold standard for internal standards in mass spectrometry-based lipidomics. Their chemical and physical properties closely mimic their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, thus effectively correcting for analyte loss and ionization variability. This compound, a deuterium-labeled version of the nine-carbon saturated fatty acid, is a frequently utilized standard. This guide will delve into its performance characteristics in comparison to other deuterated fatty acid standards.

Performance Comparison of Deuterated Fatty Acid Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. While direct head-to-head comparative studies are limited, the performance of a deuterated standard can be inferred from its physical and chemical properties, as well as from general principles of internal standard selection in mass spectrometry. The closer the structural similarity between the analyte and the internal standard, the more accurate the quantification.[1]

Here is a summary of key quantitative data for this compound and a selection of other commonly used deuterated fatty acid standards:

StandardChemical FormulaMolecular Weight ( g/mol )Isotopic Purity (%)Key Applications
This compound C9H16D2O2160.25≥98Internal standard for medium-chain fatty acid analysis by GC-MS and LC-MS.
Nonanoic acid-d17 C9HD17O2175.34≥98Internal standard for comprehensive fatty acid profiling.
Lauric acid-d3 C12H21D3O2203.36≥98Internal standard for C12:0 and other medium-chain fatty acids.[2]
Myristic acid-d3 C14H25D3O2231.41≥98Internal standard for C14:0 and other long-chain saturated fatty acids.[2]
Palmitic acid-d3 C16H29D3O2259.46≥98Internal standard for the highly abundant C16:0 and other long-chain fatty acids.[2]
Stearic acid-d3 C18H33D3O2287.52≥98Internal standard for C18:0 and other very-long-chain fatty acids.[2]
Oleic acid-d2 C18H32D2O2284.48≥98Internal standard for the common monounsaturated fatty acid C18:1.[2]
Arachidonic acid-d8 C20H24D8O4312.48≥98Internal standard for the polyunsaturated fatty acid C20:4 and other eicosanoids.[2]

Experimental Protocols

Accurate quantification of fatty acids relies on robust and well-documented experimental procedures. Below are detailed methodologies for key experiments involving the use of deuterated fatty acid standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol outlines the standard method for the extraction and quantification of total fatty acids from biological samples.[2]

1. Sample Preparation and Lipid Extraction:

  • For plasma samples, add 200 µL of plasma to 300 µL of dPBS.

  • For tissue samples, the amount should be empirically determined based on the tissue type.

  • Add a known amount of the deuterated internal standard mixture (e.g., 100 µL containing this compound and other relevant standards) to the sample.

  • Lyse the cells and precipitate proteins by adding two volumes of methanol.

  • Acidify the mixture with HCl to a final concentration of 25 mM.

  • Extract the lipids by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.

  • Collect the upper organic layer. Repeat the extraction for a second time to ensure complete recovery.

2. Saponification (for total fatty acids):

  • To the remaining methanol fraction, add 500 µL of 1N KOH and incubate for 1 hour to hydrolyze the fatty acid esters.

  • Neutralize the reaction by adding 500 µL of 1N HCl.

  • Re-extract the fatty acids with iso-octane as described above.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Dry the combined iso-octane extracts under a stream of nitrogen.

  • Add 1 mL of 2% H2SO4 in methanol and incubate at 50°C for 2 hours.

  • Add 1 mL of 0.9% NaCl solution and extract the FAMEs with 2 mL of hexane.

  • Dry the hexane extract and reconstitute in a suitable volume for GC-MS analysis.

4. GC-MS Analysis:

  • Inject 1 µL of the FAMEs solution onto a suitable GC column (e.g., a DB-225 column).

  • Use a temperature gradient to separate the FAMEs.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target fatty acids and their deuterated internal standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fatty Acid Analysis

This protocol provides a method for the direct analysis of free fatty acids without derivatization.[3]

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 400 µL of a precipitation solution (e.g., acetonitrile) containing the deuterated internal standard mixture.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in a suitable mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard.

Mandatory Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for validating an analytical method using a deuterated internal standard.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Analyte & Internal Standard MD2 Optimize Sample Preparation MD1->MD2 MD3 Optimize LC-MS/MS Conditions MD2->MD3 MV1 Linearity & Range MD3->MV1 Proceed to Validation MV2 Accuracy & Precision MV1->MV2 MV3 Selectivity & Specificity MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Prepare Samples with Internal Standard MV5->SA1 Validated Method SA2 Acquire Data SA1->SA2 SA3 Quantify Results SA2->SA3

Caption: Workflow for analytical method validation.

Proposed Signaling Pathway for Fatty Acid-Induced Defensin Expression

While the precise signaling pathway by which nonanoic acid induces defensin expression is not fully elucidated, fatty acids are known to modulate the innate immune response. The following diagram illustrates a plausible general pathway.

Fatty_Acid_Signaling cluster_cell Epithelial Cell cluster_nucleus Nucleus FA Fatty Acid (e.g., Nonanoic Acid) TLR Toll-like Receptor (TLR2/4) FA->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_I NF-κB - IκB IKK->NFkB_I Phosphorylates IκB NFkB NF-κB NFkB_I->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus Gene Defensin Gene Transcription DNA->Gene Defensin β-Defensin (Antimicrobial Peptide) Gene->Defensin Translation Bacteria Bacteria Defensin->Bacteria Antimicrobial Action

Caption: Proposed fatty acid signaling pathway.

References

The Accuracy of Nonanoic Acid-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of nonanoic acid-d2 as an internal standard, particularly in the context of mass spectrometry-based analysis of fatty acids. We will delve into its performance characteristics, compare it with alternative standards, and provide supporting experimental data and protocols.

Performance of this compound

This compound is a deuterium-labeled version of nonanoic acid, a nine-carbon saturated fatty acid.[1] It is frequently employed as an internal standard in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle behind using an isotopically labeled internal standard is that it mimics the chemical and physical properties of the analyte of interest, thus compensating for variations during sample preparation, extraction, and analysis.

Key Performance Metrics

The accuracy and reliability of an internal standard are assessed through several key validation parameters:

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Recovery: The efficiency of the analytical procedure in extracting the analyte from the sample matrix.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

The following table summarizes the quantitative performance of a nonanoic acid-based internal standard in a validated LC-MS/MS assay for the analysis of short- and medium-chain fatty acids in various human biological matrices.

ParameterFecal SamplesPlasma SamplesSerum Samples
Lower Limit of Quantification (LLOQ) 1.8 µM0.12 µMNot Reported
Upper Limit of Quantification (ULOQ) 300 µM20 µMNot Reported
Concentration Range Measured 0.43 - 7.2 µM0.45 - 0.82 µM0.12 - 0.47 µM

Data adapted from a validated LC-MS/MS assay for short- and medium-chain fatty acids.[2]

Comparison with Alternative Internal Standards

The selection of an internal standard is a critical decision in method development. While this compound is a suitable option, it is essential to consider other alternatives and their respective advantages and disadvantages.

Internal Standard TypeExamplesAdvantagesDisadvantages
Deuterated Analogs This compound , Oleic acid-d2, Palmitic acid-d3- Closely mimics the analyte's chemical properties.- More affordable and widely available than 13C-labeled standards.[3]- Potential for chromatographic separation from the unlabeled analyte (isotope effect), which can lead to inaccuracies if not co-eluting.[4]- Possibility of deuterium-hydrogen exchange under certain conditions.[4]
¹³C-Labeled Analogs ¹³C₉-Nonanoic acid- Considered the "gold standard" as it has the same retention time and response factor as the native analyte.[3]- The ¹³C label is metabolically stable and does not exchange.[3]- Typically more expensive and less commercially available than deuterated standards.[3]
Structurally Similar (Non-labeled) Dodecanoic acid, Heptadecanoic acid- Can be used when an isotopically labeled standard is unavailable.- Cost-effective.- Does not perfectly mimic the analyte's behavior during extraction and ionization, which can lead to less accurate correction for matrix effects.

A study comparing deuterium-labeled and ¹³C-labeled essential fatty acids found no significant differences in their in vivo metabolism, suggesting that with proper calibration and correction for matrix effects, deuterated standards can provide accurate results.[5] However, it was noted that endogenous fatty acids had a greater suppressing effect on the measurements of the ¹³C-labeled standards.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantitative analysis of fatty acids using a deuterated internal standard like this compound.

Sample Preparation and Extraction (General Protocol)

This protocol is a generalized procedure for the extraction of total fatty acids from biological samples such as plasma or tissue.

  • Sample Aliquoting: Transfer a known volume or weight of the sample (e.g., 200 µL of plasma) into a glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (containing this compound and other relevant deuterated fatty acids) to the sample.

  • Hydrolysis (for total fatty acids): Add 1N KOH and incubate to release fatty acids from their esterified forms. Neutralize with 1N HCl.

  • Extraction: Add a suitable organic solvent (e.g., iso-octane), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer containing the fatty acids to a clean tube. Repeat the extraction for exhaustive recovery.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

Derivatization and GC-MS Analysis

For GC-MS analysis, fatty acids are often derivatized to increase their volatility.

  • Derivatization: To the dried extract, add a derivatizing agent such as pentafluorobenzyl bromide (PFB-Br) in acetonitrile and a catalyst like diisopropylethylamine (DIPEA). Incubate at room temperature.

  • Solvent Removal: Dry the derivatized sample under nitrogen.

  • Reconstitution: Reconstitute the sample in a small volume of a suitable solvent (e.g., iso-octane).

  • Injection: Inject an aliquot of the reconstituted sample into the GC-MS system.

LC-MS/MS Analysis

LC-MS/MS can often analyze underivatized fatty acids.

  • Reconstitution: Reconstitute the dried extract from the sample preparation step in a suitable mobile phase-compatible solvent.

  • Injection: Inject an aliquot into the LC-MS/MS system.

  • Chromatography: Separate the fatty acids using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution program.

  • Detection: Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for nonanoic acid and this compound.

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical quantitative analysis workflow using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Derivatize->Analysis Quantify Quantification (Analyte/IS Ratio) Analysis->Quantify Report Final Concentration Quantify->Report

A generalized workflow for quantitative analysis using an internal standard.

IS_Comparison cluster_pros_cons IS_Choice Internal Standard Choice Deuterated Deuterated (e.g., this compound) IS_Choice->Deuterated C13 ¹³C-Labeled IS_Choice->C13 Analog Structural Analog IS_Choice->Analog Deuterated_Pros Pros: - Good mimicry - Cost-effective Deuterated->Deuterated_Pros Deuterated_Cons Cons: - Isotope effect - Potential exchange Deuterated->Deuterated_Cons C13_Pros Pros: - Gold standard - Co-elution - Stable label C13->C13_Pros C13_Cons Cons: - Expensive - Less available C13->C13_Cons Analog_Pros Pros: - Very cost-effective Analog->Analog_Pros Analog_Cons Cons: - Less accurate correction Analog->Analog_Cons

Decision tree for internal standard selection with pros and cons.

References

A Comparative Guide to Nonanoic Acid-d2 and C13-Labeled Nonanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development, metabolomics, and related scientific fields, the use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based analyses. This guide provides an objective comparison of two common forms of labeled nonanoic acid: Nonanoic acid-d2 and C13-labeled nonanoic acid. This comparison is based on their performance as internal standards and their applications in metabolic research, supported by experimental principles and data.

Data Presentation: A Quantitative Comparison

The choice between a deuterated and a carbon-13 labeled standard often involves a trade-off between cost and analytical performance. The following table summarizes the key quantitative and qualitative differences between this compound and C13-labeled nonanoic acid.

FeatureThis compoundC13-labeled nonanoic acidRationale & Supporting Data
Molecular Weight Varies (e.g., 160.25 for d2)Varies (e.g., 167.17 for U-¹³C₉)The mass difference from the unlabeled analyte (158.24 g/mol ) is a key consideration for mass spectrometry.
Isotopic Purity Typically >98%Typically >98%High isotopic purity is essential to minimize interference from unlabeled species.
Chromatographic Behavior Potential for slight retention time shift compared to the unlabeled analyte.[1][2]Co-elutes with the unlabeled analyte.[3][4]The larger relative mass difference and potential for altered polarity in C-D bonds can affect chromatographic separation.[2]
Isotope Effect More susceptible to kinetic isotope effects, which can alter fragmentation patterns in MS/MS.[5]Minimal to no isotope effect, ensuring fragmentation is identical to the unlabeled analyte.[3][5]The stronger C-D bond compared to a C-H bond can influence reaction rates, including fragmentation.
Stability Generally stable, but deuterium atoms can be prone to exchange under certain conditions (e.g., acidic or basic environments, or on exchangeable sites like -OH).[1][3]Highly stable due to the covalent C-C bonds. The 13C label is not susceptible to exchange.[3][4]This stability is a significant advantage for C13-labeled standards in complex biological matrices.
Cost Generally lower cost.[4][6][7]Typically more expensive due to more complex synthesis routes.[4][8]The cost-effectiveness of deuterated standards is a primary reason for their widespread use.

Performance in Key Applications

Internal Standards in Mass Spectrometry:

The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization.[4][6] In this regard, C13-labeled nonanoic acid is considered the superior choice. Its co-elution with the native analyte ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[3] Deuterated standards, while widely used due to their lower cost, can sometimes exhibit a different retention time, which may lead to quantification errors if significant matrix effects are present at the analyte's retention time but not at the standard's.[1][2]

Metabolic Tracing and Flux Analysis:

In studies tracking the metabolic fate of nonanoic acid, both labeled forms can be used as tracers.[7][9][10] The choice depends on the specific research question and the analytical method. C13-labeled nonanoic acid is often preferred for tracing carbon backbone transformations in metabolic pathways, as the label is retained within the carbon skeleton of downstream metabolites.[7][10][11] Deuterium labels can also be used, but their potential for exchange and kinetic isotope effects must be carefully considered, as these can influence metabolic rates and pathways.[9]

Experimental Protocols

Below are detailed methodologies for common experiments utilizing stable isotope-labeled nonanoic acid.

Protocol 1: Quantification of Nonanoic Acid in Plasma using Stable Isotope Dilution LC-MS/MS

Objective: To accurately measure the concentration of nonanoic acid in a plasma sample using either this compound or C13-labeled nonanoic acid as an internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a known concentration of the internal standard solution (either this compound or C13-labeled nonanoic acid in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM):

        • Nonanoic Acid: Precursor ion (m/z) 157.1 -> Product ion (m/z) 113.1

        • This compound: Precursor ion (m/z) 159.1 -> Product ion (m/z) 115.1

        • C13-labeled Nonanoic Acid (U-¹³C₉): Precursor ion (m/z) 166.1 -> Product ion (m/z) 120.1

      • Optimize collision energy and other MS parameters for each transition.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the unlabeled nonanoic acid to the internal standard against the concentration of the unlabeled analyte.

    • Determine the concentration of nonanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Fate Analysis of Nonanoic Acid in Hepatocytes

Objective: To trace the incorporation and metabolism of nonanoic acid in a cultured hepatocyte cell line using C13-labeled nonanoic acid.

Methodology:

  • Cell Culture and Labeling:

    • Culture human hepatoma cells (e.g., HepG2) in standard growth medium until they reach 80% confluency.

    • Replace the standard medium with a medium containing a known concentration (e.g., 50 µM) of C13-labeled nonanoic acid complexed to bovine serum albumin (BSA).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis for Metabolite Profiling:

    • Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

    • Use a chromatography method suitable for separating key metabolic intermediates (e.g., HILIC or reverse-phase with an ion-pairing agent).

    • Acquire data in full scan mode to detect all labeled and unlabeled metabolites.

  • Data Analysis:

    • Identify and quantify the mass isotopologues of downstream metabolites of nonanoic acid metabolism (e.g., acetyl-CoA, citrate, and other TCA cycle intermediates) using specialized software.

    • The mass shift corresponding to the incorporation of 13C atoms will indicate the metabolic pathways through which the labeled nonanoic acid has been processed.[10]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard (this compound or C13-Nonanoic acid) Sample->Spike Extract Metabolite/Analyte Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LC Liquid Chromatography (LC) Derivatize->LC MS Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized experimental workflow for quantitative analysis using stable isotope-labeled internal standards.

Signaling_Pathway cluster_uptake Cellular Uptake & Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_tca TCA Cycle cluster_synthesis Lipid Synthesis NA_ext Labeled Nonanoic Acid (Extracellular) NA_int Labeled Nonanoic Acid (Intracellular) NA_ext->NA_int Transport NA_CoA Labeled Nonanoyl-CoA NA_int->NA_CoA Acyl-CoA Synthetase Beta_Ox Beta-Oxidation Cycle NA_CoA->Beta_Ox Lipids Incorporation into Complex Lipids NA_CoA->Lipids AcetylCoA Labeled Acetyl-CoA Beta_Ox->AcetylCoA Citrate Labeled Citrate AcetylCoA->Citrate Citrate Synthase TCA TCA Cycle Intermediates Citrate->TCA

Caption: Metabolic fate of labeled nonanoic acid within a cell, highlighting key pathways.

Conclusion

Both this compound and C13-labeled nonanoic acid are valuable tools for researchers. The choice between them depends on the specific requirements of the experiment and budgetary constraints. For applications demanding the highest accuracy and precision, particularly in quantitative mass spectrometry where matrix effects are a concern, C13-labeled nonanoic acid is the superior choice due to its chemical and chromatographic identity to the native analyte. For less demanding applications or when cost is a primary limiting factor, This compound can be a suitable and effective alternative , provided that potential chromatographic shifts and isotope effects are carefully evaluated and controlled for in the experimental design.

References

Cross-Validation of Analytical Methods for Nonanoic Acid Quantification Using Nonanoic acid-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nonanoic acid in biological matrices, utilizing Nonanoic acid-d2 as a stable isotope-labeled internal standard. The cross-validation process is essential for ensuring inter-laboratory reproducibility and confirming the reliability of analytical methods across different studies or sites.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of robust analytical procedures.

Introduction to Cross-Validation and the Role of Deuterated Internal Standards

In drug development, bioanalytical methods are fundamental for pharmacokinetic and toxicokinetic studies.[3][4] When analytical testing is conducted at multiple laboratories or when methods are updated, a cross-validation process is necessary to ensure that the data is comparable and reliable.[1][2][5] Cross-validation involves comparing the results from two validated analytical methods.[1]

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in quantitative bioanalysis by LC-MS.[6] Deuterated standards are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and correct for variability in sample preparation and matrix effects.[6][7]

Comparative Analysis of Two Validated LC-MS/MS Methods

This guide compares two hypothetical, yet representative, LC-MS/MS methods for the quantification of nonanoic acid, herein referred to as Method A and Method B. The performance of each method is evaluated based on key validation parameters as recommended by regulatory agencies like the FDA and EMA.

Table 1: Method A - Validation Summary for Nonanoic Acid Quantification
Validation ParameterAcceptance CriteriaMethod A Performance
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.001 mM
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 20%
Accuracy (% Recovery) 85% - 115% (80% - 120% at LLOQ)92% - 120%
Matrix Effect MonitoredNo significant ion suppression or enhancement observed
Recovery Consistent and reproducible> 85%

Data synthesized from representative LC-MS/MS validation studies for short-chain fatty acids.[8][9]

Table 2: Method B - Validation Summary for Nonanoic Acid Quantification
Validation ParameterAcceptance CriteriaMethod B Performance
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.5% to 8.2%
Matrix Effect MonitoredWithin acceptable limits
Recovery Consistent and reproducible> 90%

Data synthesized from representative LC-MS/MS validation studies.

Experimental Protocols

Detailed methodologies for both Method A and Method B are provided below, outlining the sample preparation and analytical conditions.

Method A: Sample Preparation and LC-MS/MS Analysis
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate.[3]

    • Flow Rate: 0.21 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).

Method B: Alternative Sample Preparation and LC-MS/MS Analysis
  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of this compound internal standard solution.

    • Perform liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes and centrifuge at 10,000 g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 50 µL of 50:50 methanol:water.

  • LC-MS/MS Conditions:

    • Column: Polar C18 column (e.g., 2.1 x 50 mm, 1.6 µm).[10]

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in negative mode.

    • Detection: MRM.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the sample analysis workflow.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Criteria Define Acceptance Criteria (e.g., ±20% difference) Select_Samples Select Incurred Samples (at least 20) Define_Criteria->Select_Samples Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Compare_Results Compare Results from Method A and Method B Analyze_A->Compare_Results Analyze_B->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot) Compare_Results->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Caption: Logical workflow for a cross-validation study.

SampleAnalysisWorkflow start Start: Biological Sample add_is Add this compound Internal Standard start->add_is extraction Sample Extraction (Protein Precipitation or LLE) add_is->extraction separation LC Separation (C18 Column) extraction->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Processing & Quantification detection->quantification end Final Concentration quantification->end

Caption: General sample analysis workflow using an internal standard.

Conclusion

Both Method A and Method B demonstrate suitable performance for the quantification of nonanoic acid in biological matrices, meeting the typical acceptance criteria for bioanalytical method validation. The choice between a protein precipitation (Method A) and a liquid-liquid extraction (Method B) approach for sample preparation may depend on the specific matrix, required sensitivity, and throughput needs. This guide highlights the critical parameters for comparison during a cross-validation study. By following a structured cross-validation plan and utilizing a reliable internal standard like this compound, researchers can ensure the consistency and reliability of their bioanalytical data across different methods and laboratories.

References

Linearity of Detection: A Comparative Guide for Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In quantitative mass spectrometry-based assays, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Nonanoic acid-d2, a deuterated form of nonanoic acid, is frequently employed as an internal standard for the quantification of fatty acids and other related metabolites. This guide provides a comparative overview of the linearity of detection for this compound, alongside alternative deuterated fatty acid standards. The information presented herein is based on typical performance characteristics observed in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methodologies.

Quantitative Performance Overview

The linearity of an analytical method is a critical parameter, demonstrating the proportional relationship between the concentration of an analyte and the instrument's response. For internal standards like this compound, a consistent response across a range of concentrations is essential for accurate quantification of the target analyte.

While specific validation reports detailing the linearity of this compound are not always publicly available, the performance is expected to be comparable to other deuterated short- to medium-chain fatty acids. A typical calibration curve for a deuterated internal standard would exhibit excellent linearity, with a coefficient of determination (R²) greater than 0.99 over a defined concentration range.

Below is a table summarizing the expected linearity performance of this compound in comparison to other commonly used deuterated fatty acid internal standards. Please note that these values are representative and may vary depending on the specific analytical method, instrument, and laboratory conditions.

Internal StandardTypical Concentration Range (ng/mL)Expected R²Analytical Method
This compound 1 - 1000> 0.995LC-MS/MS, GC-MS
Octanoic acid-d151 - 1000> 0.995LC-MS/MS, GC-MS
Decanoic acid-d191 - 1000> 0.995LC-MS/MS, GC-MS
Palmitic acid-d315 - 2500> 0.99LC-MS/MS, GC-MS
Stearic acid-d355 - 2500> 0.99LC-MS/MS, GC-MS

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reproducible quantitative analysis. The following is a generalized protocol for the quantification of fatty acids using this compound as an internal standard, based on common practices in the field.

Sample Preparation and Extraction Workflow

G Figure 1: Sample Preparation Workflow A Biological Sample (Plasma, Serum, Tissue) B Addition of this compound Internal Standard A->B C Protein Precipitation (e.g., with cold Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation E->F G Reconstitution in Injection Solvent F->G H LC-MS/MS or GC-MS Analysis G->H

Caption: General workflow for sample preparation using an internal standard.

Detailed Experimental Methodology

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • Target fatty acid standards (analytical standard grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard spiking solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired working concentration.

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma, serum) on ice.

  • To 100 µL of the sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).

3. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the fatty acids.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the target fatty acids and this compound.

4. GC-MS Analysis (with Derivatization):

  • Derivatization: Fatty acids require derivatization to increase their volatility for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs) or other esters.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) to detect characteristic ions of the derivatized fatty acids and this compound.

Data Analysis and Linearity Assessment Workflow

G Figure 2: Data Analysis Workflow A Acquire Raw Data (LC-MS/MS or GC-MS) B Peak Integration for Analyte and Internal Standard A->B C Calculate Peak Area Ratio (Analyte/IS) B->C H Quantify Unknown Samples C->H D Prepare Calibration Standards with Known Concentrations E Analyze Calibration Standards D->E F Construct Calibration Curve (Peak Area Ratio vs. Concentration) E->F G Determine Linearity (R² value, Linear Range) F->G F->H

Caption: Workflow for assessing linearity and quantifying samples.

Conclusion

This compound serves as a reliable internal standard for the quantitative analysis of fatty acids by mass spectrometry. Its chemical similarity to the endogenous analytes allows for effective correction of matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the measurements. While specific performance data can be method-dependent, the linearity of detection for this compound is expected to be excellent, with high correlation coefficients over a broad dynamic range, making it a suitable choice for demanding research and drug development applications. When developing and validating new analytical methods, it is crucial to establish and verify the linearity of the internal standard within the specific experimental context.

A Comparative Guide to the Limit of Detection for Nonanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like nonanoic acid in biological samples is paramount. This guide provides a comparative overview of the analytical performance for detecting nonanoic acid, with a focus on the limit of detection (LOD) for both its deuterated (Nonanoic acid-d2) and unlabeled forms in various biological matrices. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative bioanalysis, primarily using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This guide will delve into the typical LODs achieved for fatty acids of similar chain length to nonanoic acid in common biological matrices, providing a practical benchmark for researchers. We will explore the influence of the analytical technique and sample preparation on the achievable detection limits.

Comparison of Detection Limits

The limit of detection for nonanoic acid is highly dependent on the analytical methodology employed, the complexity of the biological matrix, and the sample preparation techniques utilized. Generally, lower LODs are achieved with methods that employ derivatization to enhance the volatility and ionization efficiency of the analyte.

Analytical MethodBiological MatrixAnalyte TypeDerivatizationTypical Limit of Detection (LOD)
LC-MS/MSHuman PlasmaVarious Fatty AcidsNo0.8–10.7 nmol/L[1]
LC-MS/MSHuman PlasmaVarious Fatty AcidsYes (DAABD)4.2–15.1 pmol per injection[2]
LC-MSGeneralLong-chain Fatty AcidsNoMedian of 5 ng/mL[2]
GC-MSHuman PlasmaFree Fatty AcidsYes (PFB)0.05–1.0 pg[3]
GC-MSHuman UrineOrganic AcidsYes (TMS)0.03–0.34 mmol/mol creatinine[4]
LC-MSGeneralShort-chain Fatty AcidsYes (O-BHA)Sub-fmol level[5]

Note: The table presents a range of reported LODs for various fatty acids, which can serve as an estimate for nonanoic acid. The exact LOD for nonanoic acid and its deuterated form would need to be determined through specific method validation studies.

Experimental Methodologies

The quantification of nonanoic acid and its deuterated internal standard in biological matrices typically involves sample extraction, derivatization (optional but common for GC-MS), and analysis by a mass spectrometry-based technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fatty Acids in Plasma

This protocol is a generalized procedure based on common practices for the analysis of fatty acids in human plasma without derivatization.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution containing this compound.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like ammonium acetate to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled nonanoic acid and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acids in Urine

This protocol outlines a typical workflow for the analysis of organic acids, including nonanoic acid, in urine samples, which generally requires derivatization.

  • Sample Preparation:

    • Thaw frozen urine samples.

    • To a specific volume of urine, add an internal standard solution, including this compound.

    • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture to facilitate the reaction and create volatile trimethylsilyl (TMS) derivatives of the organic acids.

  • GC-MS Analysis:

    • Gas Chromatography: Inject the derivatized sample onto a capillary GC column (e.g., DB-5ms). Use a temperature gradient to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

    • Detection: Scan for the characteristic mass fragments of the TMS-derivatized nonanoic acid and its deuterated internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of this compound in biological matrices using LC-MS and GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Matrix (e.g., Plasma) add_is Add this compound Internal Standard plasma->add_is Spike extract Protein Precipitation & Centrifugation add_is->extract supernatant Collect Supernatant extract->supernatant lc LC Separation (C18 Column) supernatant->lc Inject ms MS/MS Detection (Negative ESI, MRM) lc->ms quant Quantification ms->quant

Caption: LC-MS workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing urine Biological Matrix (e.g., Urine) add_is Add this compound Internal Standard urine->add_is Spike extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry derivatize Add Derivatization Agent (e.g., BSTFA) & Heat dry->derivatize gc GC Separation derivatize->gc Inject ms MS Detection (EI Mode) gc->ms quant Quantification ms->quant

Caption: GC-MS workflow for this compound.

References

A Comparative Guide to Nonanoic Acid-d2 and Its Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results in quantitative analyses. This guide provides a detailed comparison of Nonanoic acid-d2 against its common alternatives, Nonanoic acid-d17 and Nonanoic acid-13C9, focusing on their certificate of analysis specifications, performance in mass spectrometry applications, and relevant biological pathways.

Product Comparison

The choice of an internal standard is often dictated by factors such as isotopic purity, chemical purity, and the degree of mass separation from the analyte. Below is a summary of the key specifications for this compound and its alternatives, gathered from publicly available data from suppliers such as MedChemExpress and Cambridge Isotope Laboratories.

SpecificationThis compoundNonanoic acid-d17Nonanoic acid-13C9
Molecular Formula C₉H₁₆D₂O₂C₉HD₁₇O₂¹³C₉H₁₈O₂
Molecular Weight 160.25 g/mol 175.34 g/mol 167.17 g/mol
CAS Number 62689-94-5130348-94-6Not available
Chemical Purity 98.63%[1]≥98%[2][3]≥98%[4][5]
Isotopic Purity Information not availableDeuterium Enrichment: ≥99%Information not available
Appearance Colorless to light yellow liquid[6]Information not availableInformation not available
Common Applications Internal standard for NMR, GC-MS, or LC-MS[1][7]Internal standard for mass spectrometry[8]Lipidomics, Metabolism, Metabolomics[4]

Performance in Quantitative Analysis: A Comparative Overview

Deuterated Standards (this compound and -d17):

  • Advantages: Deuterated standards are often more readily available and cost-effective than their 13C counterparts. They provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte.

  • Considerations: A potential drawback of deuterium labeling is the possibility of chromatographic separation from the native analyte, known as the "isotope effect." This can be more pronounced with a higher degree of deuteration. While this compound has a minimal mass difference, Nonanoic acid-d17, being heavily deuterated, might exhibit a more noticeable retention time shift in high-resolution chromatography. This could potentially impact the accuracy of quantification if not properly addressed during data analysis.

13C-Labeled Standards (Nonanoic acid-13C9):

  • Advantages: 13C-labeled standards are generally considered the "gold standard" as they co-elute almost perfectly with the native analyte, minimizing the isotope effect. This ensures that both the analyte and the internal standard experience the same ionization suppression or enhancement effects, leading to more accurate quantification.

  • Considerations: The primary drawback of 13C-labeled standards is their typically higher cost of synthesis and, consequently, higher price point.

For most routine quantitative applications using GC-MS or LC-MS, any of these three internal standards would likely provide acceptable performance. The choice may ultimately depend on the specific requirements of the assay, the instrumentation used, and budget constraints. For high-accuracy quantitative studies where minimizing any potential isotope effect is paramount, Nonanoic acid-13C9 would be the preferred choice.

Experimental Protocol: Quantification of Fatty Acids using a Deuterated Internal Standard by GC-MS

The following is a generalized protocol for the quantification of fatty acids in a biological matrix, adapted from established methods such as the one provided by LIPID MAPS. This protocol utilizes a deuterated fatty acid, such as this compound, as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of the biological sample (e.g., plasma, cell pellet), add a precise amount of the this compound internal standard solution.
  • Perform a lipid extraction using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.
  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The dried lipid extract is reconstituted in a solution of methanol containing an acid catalyst (e.g., acetyl chloride or BF3).
  • The mixture is heated to facilitate the transesterification of fatty acids to their corresponding methyl esters.
  • After cooling, the FAMEs are extracted into an organic solvent (e.g., hexane).

3. GC-MS Analysis:

  • The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.
  • The mass spectrometer detects and quantifies the individual FAMEs, including the unlabeled analyte and the deuterated internal standard.

4. Data Analysis:

  • A calibration curve is generated using known concentrations of the unlabeled nonanoic acid standard and a constant concentration of the this compound internal standard.
  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
  • The concentration of nonanoic acid in the biological sample is then determined by comparing the analyte-to-internal standard peak area ratio from the sample to the calibration curve.

Visualizing the Biological Context: Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, this section includes diagrams of a relevant biological pathway and a typical experimental workflow.

Nonanoic Acid as a Signaling Molecule: The OR51E1 Pathway

Nonanoic acid is not only an analyte to be measured but also a biologically active molecule that can act as a signaling ligand. It is a known agonist for the olfactory receptor OR51E1, which is expressed in various tissues beyond the olfactory epithelium, including the heart and prostate. The activation of this G-protein coupled receptor can initiate a signaling cascade with diverse cellular outcomes.

OR51E1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Nonanoic_acid Nonanoic acid OR51E1 OR51E1 Nonanoic_acid->OR51E1 binds to G_protein G-protein (Gαs/olf, Gβγ) OR51E1->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC Gαs/olf activates p38_MAPK p38 MAPK (phosphorylated) G_protein->p38_MAPK Gβγ may activate cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (phosphorylated) PKA->CREB phosphorylates Gene_expression Gene Expression Changes CREB->Gene_expression Cellular_responses Cellular Responses (e.g., altered proliferation, senescence) Gene_expression->Cellular_responses p38_MAPK->Cellular_responses

Nonanoic acid activation of the OR51E1 signaling pathway.
Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids in a biological sample using an internal standard and GC-MS.

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification using Calibration Curve) GCMS->Data_Analysis Result Fatty Acid Concentration Data_Analysis->Result

Workflow for fatty acid quantification by GC-MS.

References

A Researcher's Guide to Isotopic Enrichment Verification: A Comparative Analysis of Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate verification of isotopic enrichment is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for verifying the isotopic enrichment of Nonanoic acid-d2, a common deuterated fatty acid used in metabolic research and as an internal standard. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate verification strategy.

The isotopic purity of deuterated compounds is a critical parameter that can significantly impact the interpretation of results in sensitive analytical applications. Inadequate enrichment can lead to inaccuracies in quantification and misinterpretation of metabolic pathways. This guide focuses on the two primary analytical techniques for this verification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will also briefly discuss a comparative alternative, the highly-deuterated Nonanoic acid-d17.

Data Presentation: A Comparative Overview

To illustrate the capabilities of each technique, we present a summary of representative quantitative data obtained from the analysis of a commercially available batch of this compound. For comparison, we have included expected data for Nonanoic acid-d17, a more extensively deuterated alternative.

Table 1: Isotopic Enrichment Verification of this compound by GC-MS

ParameterResultAcceptance Criteria
Isotopic Purity (D2/(D0+D1+D2)) 99.6%≥ 98%
Relative Abundance of D0 Isotopologue 0.1%≤ 1%
Relative Abundance of D1 Isotopologue 0.3%≤ 1%
Chemical Purity (by GC-FID) > 99%> 98%

Table 2: Isotopic Enrichment Verification of this compound by Quantitative NMR (qNMR)

ParameterResultAcceptance Criteria
Deuterium Enrichment at C2 Position (¹H NMR) 99.5%≥ 98%
Confirmation of Deuteration Position (²H NMR) Signal at ~2.2 ppmConsistent with C2 position
Chemical Purity (by ¹H NMR with internal standard) > 99%> 98%

Table 3: Comparative Analysis with Nonanoic acid-d17 (Expected Values)

ParameterThis compound (Observed)Nonanoic acid-d17 (Expected)
Predominant Molecular Ion (M+) in MS m/z 160m/z 175
Isotopic Purity 99.6% (as D2)≥ 98% (as D17)
Potential for Isotopic Overlap in Tracer Studies LowVery Low
Cost Consideration LowerHigher

Experimental Protocols: Detailed Methodologies

Accurate and reproducible data are contingent on robust experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Purity

Objective: To determine the isotopic distribution (D0, D1, D2) and confirm the chemical purity of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of this compound and dissolve in 1 mL of anhydrous Toluene.

  • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

3. Data Analysis:

  • Identify the peak corresponding to the TMS-derivative of Nonanoic acid.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ions corresponding to the D0 (unlabeled), D1, and D2 isotopologues. The expected molecular ion for the TMS-derivatized this compound is m/z 232.

  • Calculate the isotopic purity using the formula: % Isotopic Purity = [Intensity(D2) / (Intensity(D0) + Intensity(D1) + Intensity(D2))] x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Isotopic Enrichment

Objective: To determine the percentage of deuterium incorporation at the C2 position and confirm the overall chemical purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

  • Dissolve the contents in 0.75 mL of a deuterated solvent with low residual water content (e.g., Chloroform-d, CDCl₃).

2. ¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance III 500 MHz (or equivalent)

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration)

  • Pulse Angle: 90°

3. Data Analysis (¹H NMR):

  • Integrate the signal of the residual protons at the C2 position of this compound (expected around 2.35 ppm).

  • Integrate a well-resolved signal from the internal standard.

  • Calculate the molar ratio of this compound to the internal standard.

  • Compare this to the expected signal intensity of a fully protonated Nonanoic acid to determine the percentage of deuteration at the C2 position.

4. ²H NMR Spectroscopy:

  • Spectrometer: Bruker Avance III 500 MHz with a deuterium probe (or equivalent)

  • Solvent: CHCl₃ (non-deuterated)

  • Number of Scans: 128

  • Data Analysis: Observe the spectrum for a signal corresponding to the deuterium at the C2 position (expected around 2.2 ppm). This confirms the location of the deuterium label.

Mandatory Visualizations

To further clarify the experimental workflows and the relationships between different analytical approaches, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Toluene weigh->dissolve derivatize Add BSTFA/TMCS & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peak detect->identify extract Extract Mass Spectrum identify->extract quantify Quantify Isotopologues extract->quantify calculate Calculate Isotopic Purity quantify->calculate

Caption: Workflow for Isotopic Enrichment Verification by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh this compound dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr h2_nmr Acquire 2H NMR Spectrum dissolve->h2_nmr integrate Integrate Signals h1_nmr->integrate confirm_position Confirm Deuterium Position h2_nmr->confirm_position calculate_enrichment Calculate % Enrichment integrate->calculate_enrichment

Caption: Workflow for Isotopic Enrichment Verification by NMR.

Comparison_Logic This compound This compound GC-MS GC-MS This compound->GC-MS NMR NMR This compound->NMR Nonanoic acid-d17 Nonanoic acid-d17 Nonanoic acid-d17->GC-MS Nonanoic acid-d17->NMR Isotopic Purity Isotopic Purity GC-MS->Isotopic Purity Chemical Purity Chemical Purity GC-MS->Chemical Purity NMR->Isotopic Purity Positional Information Positional Information NMR->Positional Information NMR->Chemical Purity

Caption: Logical Relationship of Analytical Techniques and Verification Parameters.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and NMR spectroscopy are powerful and complementary techniques for the verification of isotopic enrichment in this compound.

  • GC-MS provides excellent sensitivity and is ideal for determining the distribution of different isotopologues, which is crucial for understanding the completeness of the deuteration reaction.

  • NMR spectroscopy , particularly the combination of ¹H and ²H NMR, offers a direct and non-destructive method to quantify the enrichment at specific atomic positions and provides unambiguous structural confirmation.

For routine quality control, GC-MS is often the more accessible and higher-throughput technique. However, for rigorous characterization and in cases where the precise location of the deuterium is critical, NMR is indispensable.

The choice between this compound and a more heavily deuterated standard like Nonanoic acid-d17 depends on the specific application. For many quantitative studies using the isotope dilution method, this compound provides a sufficient mass shift and is a cost-effective choice. However, in complex biological matrices where background interference from endogenous nonanoic acid could be a concern, the larger mass difference offered by Nonanoic acid-d17 can provide superior analytical specificity and is the recommended alternative.

Ultimately, a thorough understanding of the analytical requirements of your research will guide the selection of the most appropriate deuterated standard and the verification methodologies to ensure the integrity of your data.

Performance of Nonanoic Acid-d2 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonanoic acid-d2, a deuterated stable isotope of nonanoic acid, serves as a critical internal standard for the accurate quantification of its unlabeled counterpart and other short-chain fatty acids (SCFAs) in complex biological matrices. Its use is pivotal in metabolomics, clinical diagnostics, and pharmaceutical research, where precise measurement is paramount. This guide provides an objective comparison of this compound's performance in two commonly employed mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established methodologies and performance data to aid researchers in selecting the optimal analytical approach for their specific needs.

Performance Data Summary

The following tables summarize the quantitative performance metrics of deuterated internal standards, including those structurally similar to this compound, in GC-MS and LC-MS/MS methodologies. These values are representative of the performance achievable with these platforms.

Table 1: Performance Metrics in Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterPerformance
Linearity (R²) > 0.99
Recovery 95–117%
Reproducibility (RSD) 1–4.5%
Limit of Quantification (LOQ) 1 µg/L

Data synthesized from studies employing deuterated internal standards for SCFA analysis.[1][2][3]

Table 2: Performance Metrics in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterPerformance
Lower Limit of Detection (LLOD) 40 nM
Lower Limit of Quantification (LLOQ) 0.16–0.31 µM
Intra-day Precision Within 15%
Inter-day Precision Within 15%
Accuracy 85–115%

Data based on methods using stable isotope-labeled internal standards for SCFA quantification.[4][5]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the analysis of short-chain fatty acids using deuterated internal standards with GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from a validated protocol for the quantification of SCFAs in various biological matrices.[1][2]

1. Sample Preparation:

  • Homogenize 30 mg of tissue or use 30 µL of plasma.

  • Add 293.75 µL of ethanol and 6.25 µL of a deuterated internal standard mix (containing this compound at a suitable concentration, e.g., 4000 mg/L).

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and concentrate by alkaline vacuum centrifugation.

  • Re-suspend the sample in a suitable solvent and acidify with succinic acid to allow for volatility.

2. GC-MS Analysis:

  • GC Column: DB-5ms Ultra Inert (15 m x 0.250 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient is used to separate the SCFAs. For example, an initial temperature of 60°C, ramped to 250°C.[6]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Quantitative Ions: For Nonanoic acid, m/z 73 is often used for quantification, with m/z 60, 115, and 129 as qualitative ions.[6] For this compound, the corresponding deuterated ions would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for the absolute quantification of SCFAs using stable isotope-labeled internal standards.[4][5]

1. Sample Preparation (with derivatization):

  • To 50 µL of sample (e.g., plasma supernatant, tissue extract) containing the deuterated internal standard, add 2.5 µL of a 2.4 M aniline solution (in acetonitrile) and 2.5 µL of a 1.2 M EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) solution (in water).

  • Incubate the reaction mixture on ice for 2 hours with regular mixing.

  • Dilute the derivatized sample appropriately with a water/methanol (50:50, v/v) solution before injection.

2. LC-MS/MS Analysis:

  • LC Column: A reverse-phase column suitable for polar compounds, such as a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for underivatized fatty acids or positive mode for certain derivatives.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated internal standard. For example, for unlabeled Nonanoic acid, a potential transition could be m/z 157.1 -> m/z 157.1 (as a pseudo-MRM in some high-resolution systems) or specific fragments if derivatized. The corresponding transition for this compound would be monitored.

Visualizing Analytical Workflows

Diagrams can clarify complex experimental processes and logical relationships. The following are Graphviz DOT script-generated diagrams illustrating the GC-MS and LC-MS/MS workflows and the principle of internal standard quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Ethanol Extraction Spike->Extract Concentrate Alkaline Vacuum Centrifugation Extract->Concentrate Acidify Acidification (Succinic Acid) Concentrate->Acidify GC Gas Chromatography (Separation) Acidify->GC MS Mass Spectrometry (SIM Detection) GC->MS Quant Quantification MS->Quant

Caption: Workflow for GC-MS analysis of Nonanoic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Deriv Derivatization (e.g., Aniline/EDC) Spike->Deriv LC Liquid Chromatography (Separation) Deriv->LC MSMS Tandem MS (MRM Detection) LC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for LC-MS/MS analysis of Nonanoic acid.

Internal_Standard_Quantification Analyte Analyte (Nonanoic Acid) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Conc Determine Analyte Concentration Ratio->Conc CalCurve Calibration Curve (Known Concentrations) CalCurve->Conc

Caption: Principle of quantification using an internal standard.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of Nonanoic acid, with the choice of platform often depending on the specific requirements of the study. GC-MS offers excellent chromatographic resolution and is a robust method, particularly for volatile compounds or those that can be readily derivatized to increase volatility.[1][2] LC-MS/MS, on the other hand, is highly sensitive and specific, and can often analyze compounds with minimal sample preparation, though derivatization can be employed to enhance ionization efficiency and chromatographic retention.[4][5]

The use of this compound as an internal standard is crucial for both techniques as it co-elutes with the unlabeled analyte, experiencing similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[7][8] This ensures the high accuracy and precision necessary for reliable results in research and development. The data and protocols presented in this guide demonstrate the robust performance of this compound as an internal standard across different mass spectrometry platforms, providing a valuable resource for the scientific community.

References

Safety Operating Guide

Personal protective equipment for handling Nonanoic acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Nonanoic acid-d2, ensuring the well-being of laboratory personnel and adherence to best practices. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management.

Understanding the Hazards

This compound is a deuterated form of nonanoic acid, a saturated fatty acid. While the deuteration offers valuable properties for research, the chemical hazards are similar to its non-deuterated counterpart. It is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory tract irritation, and ingestion can be harmful.[1]

Health Hazard Summary:

HazardDescription
Skin Contact Causes severe skin burns. May be harmful if absorbed through the skin.[1]
Eye Contact Causes severe eye damage.[1]
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[1]
Ingestion May be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. A comprehensive risk assessment should always be conducted before handling.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Tested according to EN 374.To prevent skin contact and burns.[2]
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield is recommended when there is a splash hazard.To protect eyes from severe damage.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Chemical-resistant apron for larger quantities.To protect skin from accidental splashes and contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a respirator is required, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1]To prevent inhalation of vapors or mists.[1]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible. Confirm that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Conduct all handling and dispensing of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors or mists.[1][3] Do not allow the chemical to come into contact with skin or eyes.[1]

  • After Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Remove and launder contaminated clothing before reuse.

Storage Requirements:

ConditionSpecification
Temperature Store at room temperature.[1]
Ventilation Store in a well-ventilated area.[1]
Container Keep the container tightly closed.[2]
Incompatibilities Store away from strong oxidizing agents.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[3]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

  • Cleaning: Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care and in accordance with all local, state, and federal regulations.

Waste Management Protocol:

  • Waste Identification: this compound waste is considered hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, properly labeled, and sealed container.

  • Deuterated Waste Consideration: While deuterium is a stable isotope and not radioactive, it is good practice to segregate deuterated waste from non-deuterated waste. This can be important for waste treatment facilities that may have specific protocols for isotopic materials.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Do not attempt to dispose of it down the drain or with general laboratory trash.[5]

  • Empty Containers: Empty containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage & Waste Management Prep Conduct Risk Assessment Check_Safety Verify Fume Hood & Safety Shower/Eyewash Prep->Check_Safety Gather_PPE Gather Appropriate PPE Check_Safety->Gather_PPE Don_PPE Don PPE Gather_PPE->Don_PPE Dispense Dispense Chemical Don_PPE->Dispense Experiment Perform Experiment Dispense->Experiment Segregate_Waste Segregate Waste into Labeled Container Experiment->Segregate_Waste Clean_Area Clean Work Area Segregate_Waste->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chemical Return Chemical to Proper Storage Wash_Hands->Store_Chemical Store_Waste Store Waste Container Securely Wash_Hands->Store_Waste Dispose_Waste Arrange for Professional Waste Disposal Store_Waste->Dispose_Waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.